Product packaging for 13(S)-Hpode(Cat. No.:CAS No. 33964-75-9)

13(S)-Hpode

Cat. No.: B163669
CAS No.: 33964-75-9
M. Wt: 312.4 g/mol
InChI Key: JDSRHVWSAMTSSN-IRQZEAMPSA-N
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Description

13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) is a primary hydroperoxide product of linoleic acid metabolism, formed predominantly through the stereospecific action of 15-lipoxygenase-1 (ALOX15) . This unstable lipid hydroperoxide serves as a pivotal biosynthetic intermediate and signaling molecule in numerous physiological and pathophysiological processes, making it a critical compound for biomedical research. Its rapid reduction leads to the corresponding hydroxy derivative, 13(S)-HODE . Research indicates that this compound plays a crucial role in inducing apoptosis in various cancer cell lines, including lung carcinoma (A549), glioblastoma multiforme (CCF52), and colorectal carcinoma (HCT116) cells . This pro-apoptotic effect is mediated through a defined signaling axis involving the activation of peroxisome proliferator-activated receptor gamma (PPARγ), upregulation of monoamine oxidase A (MAO-A), generation of reactive oxygen species (ROS), and subsequent activation of the tumor suppressor p53 and its downstream target p21 . Beyond oncology, this compound is a key molecule in studying gastrointestinal pathophysiology. In intestinal epithelial models, it alters transcriptomic profiles, dysregulating genes involved in detoxification, lipid metabolism, PPAR signaling, and mitochondrial function, which may contribute to creating a tumorigenic environment . Its impact on calcium transport and Na,K-ATPase activity in myocardial sarcolemma also positions it as a valuable tool for cardiovascular research, where it can modulate membrane permeability and enzyme function . Furthermore, this compound and its metabolites are intimately involved in the inflammatory processes of atherosclerosis, with roles that evolve from potentially protective in early stages to pro-apoptotic and pro-inflammatory in advanced lesions . This multifaceted involvement in critical cellular pathways makes this compound an essential reagent for investigators exploring oxidative stress, lipid peroxidation, intracellular signaling, cell death mechanisms, and the molecular basis of diseases such as cancer, inflammatory bowel disease, and atherosclerosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O4 B163669 13(S)-Hpode CAS No. 33964-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHVWSAMTSSN-IRQZEAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318226
Record name 13(S)-HPODE
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13-L-Hydroperoxylinoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33964-75-9
Record name 13(S)-HPODE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33964-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 13-Hydroperoxy-9,11-octadecadienoic acid, (9Z,11E,13S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13(S)-HPODE
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Record name 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E,13S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4LKU42W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 13-L-Hydroperoxylinoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enantiomeric Specificity of 13 S Hpode in Biological Systems

Enzymatic Synthesis Pathways in Mammalian Systems

In mammals, the biosynthesis of 13(S)-HpODE is a finely tuned process primarily orchestrated by specific enzymes that ensure the correct stereochemistry and positional specificity of the hydroperoxy group.

Role of 15-Lipoxygenase (ALOX15) in Linoleic Acid Oxidation

The primary enzyme responsible for the synthesis of this compound in mammals is 15-Lipoxygenase (ALOX15). wikipedia.orgnih.gov While ALOX15 is also known for its activity on other polyunsaturated fatty acids like arachidonic acid, it displays a preference for linoleic acid as its substrate. wikipedia.orgatlasgeneticsoncology.org This enzyme catalyzes the insertion of molecular oxygen into the linoleic acid backbone. mdpi.com Specifically, ALOX15 targets the n-6 position of linoleic acid, which requires the initial abstraction of a hydrogen atom from the n-8 carbon. mdpi.comnih.gov This action leads to the formation of a hydroperoxide at the 13th carbon, yielding 13-hydroperoxyoctadecadienoic acid (13-HpODE). wikipedia.orgnih.govmdpi.com It is noteworthy that while ALOX15 is the principal enzyme, another isoform, 15-lipoxygenase type 2 (ALOX15B), can also contribute to this compound production, albeit to a lesser extent due to its strong preference for arachidonic acid. wikipedia.org

Stereospecific Formation of 13(S)-Hydroperoxy-9Z,11E-octadecadienoic Acid

A critical aspect of the enzymatic action of ALOX15 is its high degree of stereospecificity. wikipedia.org The reaction it catalyzes results almost exclusively in the formation of the (S)-enantiomer, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (this compound), with minimal to no production of the (R)-enantiomer. wikipedia.org This specificity is crucial as the biological activities of these enantiomers can differ significantly. The geometry of the double bonds is also specific, resulting in a 9Z,11E-configuration. wikipedia.org This precise control over the molecular architecture underscores the sophisticated nature of enzymatic catalysis in biological systems. Once formed, this compound is often rapidly reduced by cellular peroxidases to its more stable alcohol derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.org

Enzymatic Synthesis Pathways in Plant Systems

In the plant kingdom, the synthesis of this compound is also a well-defined enzymatic process, crucial for various aspects of plant physiology, including defense signaling.

Involvement of Lipoxygenase-1 (LO-1) in Linoleic Acid Metabolism

In many plant species, including soybeans, flaxseed, apples, and tea leaves, the key enzyme responsible for the production of this compound is Lipoxygenase-1 (LO-1). caymanchem.commedchemexpress.combiocompare.com Similar to its mammalian counterpart, plant LO-1 catalyzes the oxidation of linoleic acid. caymanchem.comresearchgate.net This reaction is a critical step in the lipoxygenase pathway, which generates a variety of bioactive compounds known as oxylipins. researchgate.netapsnet.org The process is initiated by the disruption of cell tissue, which leads to the release of free linoleic acid from glycerolipids through the action of acyl-hydrolases. researchgate.net This free linoleic acid then becomes available for oxidation by LO-1. researchgate.net

Generation of this compound by Plant Lipoxygenases

Plant lipoxygenases, depending on the specific isoform and plant species, can exhibit different positional specificities, producing either 9- or 13-hydroperoxides of linoleic acid. apsnet.orgmdpi.com LO-1, particularly from soybeans, is well-characterized for its 13S-specificity, efficiently converting linoleic acid into this compound. mdpi.comuu.nl The reaction involves the antarafacial addition of molecular oxygen to the pentadiene system of linoleic acid. mdpi.comuu.nl The resulting this compound is a crucial precursor for the biosynthesis of other important plant signaling molecules, such as jasmonic acid, which plays a vital role in regulating plant growth, development, and responses to both biotic and abiotic stresses. researchgate.netapsnet.org

Enzyme SystemOrganismKey Enzyme(s)SubstratePrimary ProductStereospecificity
Mammalian Mammals15-Lipoxygenase (ALOX15)Linoleic Acid13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (this compound)High (S)-enantiomer
Cytochrome P450Linoleic AcidMixture of 13-HODEs and 9-HODEsRacemic or near-racemic
Plant Plants (e.g., soybean, flaxseed)Lipoxygenase-1 (LO-1)Linoleic Acid13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (this compound)High (S)-enantiomer

Substrate Specificity of Distinct Plant LOX Isoenzymes (e.g., 13-LOX)

Plant lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). annualreviews.org They are classified based on their positional specificity of oxygen insertion on the linoleic acid backbone, primarily as 9-LOXs or 13-LOXs. annualreviews.orgresearchgate.net The 13-LOXs specifically catalyze the formation of (13S)-hydroperoxy derivatives. annualreviews.org

The substrate specificity of these isoenzymes can vary significantly. While the majority of plant LOXs show a strong preference for free fatty acids as substrates, some 13-LOX isoenzymes, such as LOX1 from soybean seeds, can also metabolize PUFAs that are esterified to phospholipids (B1166683). annualreviews.org Plant 13-LOXs are generally categorized into two subfamilies, type 1 and type 2, based on sequence similarity. annualreviews.org Type 2 LOXs, which possess a chloroplast transit peptide sequence, are all 13-LOXs. annualreviews.org

Research on various plant species has elucidated the specific substrate preferences of their 13-LOX isoenzymes. For instance, in Arabidopsis thaliana, four 13-LOX enzymes (LOX2, LOX3, LOX4, and LOX6) have been characterized, with LOX4 exhibiting the highest velocity for the oxidation of α-linolenic acid. mdpi.com In germinating barley, the LOX-2 isoenzyme preferentially produces 13-hydroperoxides from linoleic acid and can more readily oxidize esterified derivatives compared to the LOX-1 isoenzyme. cerealsgrains.org The LOX2 isoenzyme from green malt (B15192052) shows high regioselectivity, producing a high (S)-enantiomeric excess of 13-HPODE from various esterified substrates. nih.govacs.org

The specificity of these enzymes is critical for their biological function, as their products are precursors to important signaling molecules like jasmonates. mdpi.com The structural basis for this specificity is an area of active research, with studies suggesting that specific amino acid residues within the enzyme's active site determine whether it functions as a 9-LOX or a 13-LOX. gsartor.org

Substrate Specificity of Selected Plant 13-LOX Isoenzymes
Plant SpeciesLOX IsoenzymePreferred Substrate(s)Primary Product(s)Key Findings
Soybean (Glycine max)LOX-1Free and esterified linoleic acidThis compound, 9(S)-HpODE (pH-dependent) caymanchem.comCan act on PUFAs esterified to phospholipids. annualreviews.org
Arabidopsis thalianaLOX4α-Linolenic acid (LeA)13-HPOTExhibits the highest apparent maximal velocity (Vmax app) for LeA oxidation among Arabidopsis 13-LOXs. mdpi.com
Barley (Hordeum vulgare)LOX-2Linoleic acid, esterified linoleic acidMainly 13-hydroperoxides cerealsgrains.orgMore readily oxidizes esterified derivatives (methyl linoleate (B1235992), trilinolein) than LOX-1. cerealsgrains.org Shows high regioselectivity, producing 13-HPODE from trilinolein. acs.org
Apple (Malus domestica)LOX1:Md:1aLinoleic acid, Linolenic acidPrimarily 13(R)-HpODE and 9(S)-HpODE oup.comA dual positional specific enzyme, unusual for its production of the (R)-enantiomer. oup.com
Apple (Malus domestica)LOX2:Md:2bLinoleic acid, Linolenic acidThis compoundClassified as a linoleate 13(S)-LOX. oup.com

Non-Enzymatic Formation Mechanisms through Autoxidation and Photo-oxidation

While enzymatic pathways are highly specific, 13-HpODE can also be formed through non-enzymatic mechanisms, namely autoxidation and photo-oxidation of linoleic acid. ontosight.ai These processes are typically initiated by free radicals or singlet oxygen and are characteristic of lipid peroxidation. ontosight.aimdpi.com

Autoxidation is a free-radical chain reaction involving the reaction of polyunsaturated fatty acids with molecular oxygen. In the case of linoleic acid, this process leads to the formation of a mixture of hydroperoxide positional isomers, primarily 9-HpODE and 13-HpODE. nih.govresearchgate.net This reaction is non-specific in terms of stereochemistry, yielding a racemic mixture, meaning equal amounts of the (S) and (R) enantiomers (e.g., this compound and 13(R)-HpODE) are produced. nih.gov

Photo-oxidation , on the other hand, involves the reaction of linoleic acid with singlet oxygen ('O₂), a high-energy state of oxygen. This process also generates hydroperoxides but results in a different isomeric profile compared to autoxidation. Photo-oxidation of linoleic acid yields 9-HpODE, 10-HpODE, 12-HpODE, and 13-HpODE. nih.govresearchgate.net Similar to autoxidation, photo-oxidation is a non-enzymatic process and therefore produces racemic mixtures of hydroperoxide stereoisomers. researchgate.net

The distinction between enzymatic and non-enzymatic formation is crucial; the stereospecificity of LOX enzymes for the S enantiomer is often used as a marker for enzymatic lipid oxidation in biological systems. nih.gov

Comparison of Linoleic Acid Oxidation Mechanisms
MechanismInitiating SpeciesPrimary Hydroperoxide ProductsStereospecificity
Enzymatic (LOX)Lipoxygenase enzymeSpecifically 9(S)-HpODE or this compoundHighly stereospecific (produces predominantly the S-enantiomer) nih.gov
AutoxidationFree radicals9-HpODE and 13-HpODE isomers (including geometric isomers like 9Z,11E and 9E,11E for 13-HpODE) nih.govresearchgate.netNon-specific (produces a racemic mixture of R and S enantiomers) nih.gov
Photo-oxidationSinglet oxygen ('O₂)9-HpODE, 10-HpODE, 12-HpODE, and 13-HpODE isomers nih.govresearchgate.netNon-specific (produces a racemic mixture of R and S enantiomers) researchgate.net

Differentiation from Other 13-Hydroperoxy Octadecadienoic Acid Stereoisomers

This compound is one of several stereoisomers of 13-hydroperoxy octadecadienoic acid. The primary distinctions between these isomers lie in the spatial arrangement of the hydroperoxy group (enantiomers) and the configuration of the double bonds (geometric isomers).

The most significant distinction is between the two enantiomers: This compound and 13(R)-HpODE . wikipedia.org As previously discussed, their formation pathway is a key differentiator. 15-Lipoxygenase (15-LOX) enzymes act in a highly stereospecific manner, producing almost exclusively this compound with very little or no 13(R)-HpODE. wikipedia.org Conversely, non-enzymatic free radical oxidation produces roughly equal amounts of the (S) and (R) enantiomers. nih.gov This difference in origin often leads to different biological contexts and subsequent metabolic fates. For example, in some systems, this compound is the preferred substrate for further enzymatic conversion compared to its (R)-enantiomer. researchgate.net

In addition to enantiomers, there are also geometric isomers, which differ in the cis/trans (or Z/E) configuration of the conjugated double bonds at the 9 and 11 positions. wikipedia.org The enzymatically formed this compound typically has a 9Z,11E configuration. wikipedia.org However, autoxidation can produce both 9Z,11E and 9E,11E geometric isomers. researchgate.net These different isomers can be separated and identified using advanced analytical techniques like chiral stationary phase liquid chromatography-tandem mass spectrometry (CSP-LC-MS/MS). researchgate.net

The different stereoisomers are not just chemical curiosities; they can possess distinct biological activities. wikipedia.org However, many older studies did not distinguish between these isomers, which can complicate the interpretation of their biological roles. wikipedia.org

Differentiation of 13-HpODE Stereoisomers
CharacteristicThis compound13(R)-HpODEGeometric Isomers (e.g., 13-HpODE-9E,11E)
Stereochemistry (S)-configuration at carbon 13(R)-configuration at carbon 13Varies in cis/trans (Z/E) arrangement of double bonds
Primary Formation Pathway Enzymatic (Lipoxygenase) wikipedia.orgNon-enzymatic (Autoxidation, Photo-oxidation) nih.govNon-enzymatic (Autoxidation) researchgate.net
Enzymatic Specificity Product of highly specific enzyme action wikipedia.orgGenerally not a primary product of LOX enzymes wikipedia.orgNot a direct product of typical LOX action
Biological Context Marker for enzymatic lipid peroxidation nih.govMarker for non-enzymatic oxidative stress nih.govMarker for autoxidation processes researchgate.net

Metabolism and Downstream Bioactive Metabolites of 13 S Hpode

Enzymatic Reduction to 13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE) by Peroxidases

The most prominent metabolic pathway for 13(S)-HpODE is its rapid reduction to the more stable corresponding hydroxyl derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). ontosight.aicaymanchem.com This conversion is primarily catalyzed by peroxidases, including glutathione (B108866) peroxidases, which utilize glutathione as a reducing agent. ontosight.aimedchemexpress.commdpi.com In mammalian tissues, this reduction is a crucial step as 13(S)-HODE is a key mediator in various biological processes. caymanchem.com The enzymatic reduction of the hydroperoxy group to a hydroxyl group is a critical detoxification step, as hydroperoxides can be reactive and potentially damaging to cellular components.

Oxidation to 13-oxo-9Z,11E-octadecadienoic Acid (13-oxo-HODE) by 13-HODE Dehydrogenase

Following its formation, 13(S)-HODE can undergo further oxidation. A key enzyme in this pathway is 13-HODE dehydrogenase, which catalyzes the conversion of 13(S)-HODE to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE). wikipedia.orgnih.gov This NAD+-dependent dehydrogenase has been identified and partially purified from rat colon. wikipedia.org The formation of 13-oxo-HODE represents a significant metabolic step, as this keto-metabolite possesses its own distinct biological activities, including being a potent ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.gov Studies have shown that the levels of 13-HODE dehydrogenase are altered in certain disease states, such as in neoplastic tissues of human colon biopsies, suggesting a role for this enzyme and its product in cell differentiation and pathology. nih.gov

Peroxisome-Dependent β-Oxidation and Chain Shortening Products

A significant catabolic pathway for 13(S)-HODE involves peroxisomal β-oxidation, leading to the formation of chain-shortened metabolites. wikipedia.org This process serves as a mechanism for the inactivation and removal of 13-HODE. nih.gov Studies using bovine aortic endothelial cells and normal human skin fibroblasts have demonstrated that 13(S)-HODE is converted into shorter-chain products. nih.gov The major metabolites identified through this pathway include:

11-hydroxyhexadecadienoic acid (11-OH-16:2)

9-hydroxytetradecadienoic acid (9-OH-14:2)

7-hydroxydodecadienoic acid (7-OH-12:2)

The importance of peroxisomes in this process was highlighted by studies using fibroblasts from patients with Zellweger syndrome, which have impaired peroxisome function. These cells showed a significantly reduced ability to produce these chain-shortened metabolites. nih.gov This pathway is considered a gradual process, allowing some of the initially incorporated 13-HODE to remain in cellular phospholipids (B1166683). nih.gov

Formation of Hydroxy-Epoxides and Trihydroxy Metabolites

More complex metabolic transformations of this compound can lead to the formation of hydroxy-epoxides and trihydroxy metabolites. For instance, the enzyme eLOX3 possesses hydroperoxide isomerase activity and can metabolize this compound into hydroxy-epoxides such as 9-OH-12(13)-EpOME and 11-OH-12(13)-EpOME. nih.gov These hydroxy-epoxides can be further hydrolyzed, either non-enzymatically or by epoxide hydrolases, to form stable trihydroxy metabolites (TriHOMEs), such as 9,12,13-TriHOME and 11,12,13-TriHOME. nih.govacs.org The specific stereochemistry of the resulting triols depends on the formation route. nih.gov

In some biological systems, such as in rice, a peroxygenase has been shown to catalyze the formation of 13(S)-9,10-epoxy-13-hydroxy octadecenoic acid (13(S)-9,10-EHOE) and 13(S)-9,10,13-trihydroxy-11-octadecenoic acid (13(S)-9,10,13-THOE) from 13(S)-HODE in the presence of hydrogen peroxide. preprints.org

Incorporation into Complex Lipid Structures (e.g., Phospholipids, Cholesterol)

Both this compound and its reduced form, 13(S)-HODE, can be incorporated into more complex lipid structures, such as phospholipids and cholesterol esters. wikipedia.org Studies have shown that 13(S)-HODE is rapidly and quantitatively incorporated into phospholipids, particularly at the sn-2 position of phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.orgnih.gov This incorporation can modulate the properties and functions of cellular membranes.

Furthermore, 15-lipoxygenase (ALOX15) can directly metabolize linoleic acid that is already esterified to phospholipids or cholesterol, forming this compound-bound complex lipids, which are then rapidly reduced to their corresponding 13(S)-HODE-containing forms. wikipedia.org The presence of oxidized cholesteryl esters, such as cholesteryl 13(S)-HODE, has been documented in murine macrophages and is implicated in the pathology of atherosclerosis. nih.gov The hydrolysis of these oxidized cholesteryl esters can release the oxidized fatty acid, which can then be re-esterified into other lipid species like phosphatidylcholine. nih.gov

Molecular Mechanisms of 13 S Hpode Mediated Cellular Signaling

The compound 13(S)-hydroperoxyoctadecadienoic acid, known as 13(S)-HpODE, is a primary product of linoleic acid oxidation, a process often catalyzed by the enzyme 15-lipoxygenase (15-LOX). wikipedia.orgfrontiersin.org In cellular environments, this compound is typically reduced to its more stable hydroxy derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.org Both this compound and its metabolites are recognized as signaling molecules that exert their effects by interacting with various cellular receptors, thereby initiating a cascade of molecular events.

Receptor-Mediated Interactions and Activation

This compound and its derivatives function as ligands for several key receptor families, including nuclear receptors and cell surface receptors, to modulate cellular activity.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression, particularly in lipid metabolism and inflammation. researchgate.netnih.gov Oxidized metabolites of linoleic acid, including this compound and 13(S)-HODE, are known to be potent ligands and activators of PPARs. researchgate.netnih.gov

This compound has been shown to be an activator of PPARα. nih.govaocs.org In rat Fao hepatoma cells, 13-HPODE treatment led to the activation of PPARα. nih.gov This activation is significant as PPARα is a primary regulator of lipid catabolism. nih.gov Substances found in thermally oxidized oils, such as 13-HPODE and its reduced form 13-HODE, are considered responsible for the PPARα activation that leads to a reduction in lipid concentrations in the liver and plasma. nih.govaocs.org However, the response can be cell-type specific, as one study found that while 13-HPODE activated PPARα in rat Fao cells, it did not cause a remarkable induction of PPARα target genes in human HepG2 hepatoma cells. nih.gov

The reduced metabolite, 13(S)-HODE, along with its oxidized form 13-oxo-HODE, are recognized as direct activators and ligands for PPARγ. wikipedia.orgencyclopedia.pubresearchgate.net Activation of PPARγ by these metabolites can induce the transcription of PPARγ-inducible genes. wikipedia.orgwikipedia.org In macrophages, this activation pathway is linked to cellular maturation and an increased uptake of lipids. wikipedia.org Studies using RAW264.7 macrophage cells showed that the effects of 13-HODE on cholesterol transporter expression were nullified by the presence of a PPARγ antagonist, confirming the role of this receptor. nih.gov

The interaction of this compound and its metabolites with PPARβ (also known as PPARδ) shows conflicting results depending on the cellular context. Research has demonstrated that both this compound and 13(S)-HODE are equally potent in their ability to activate PPARβ/δ. nih.gov This activation was observed in model cell systems where 13(S)-HODE contributed to the ability of oxidized low-density lipoprotein (LDL) to activate PPARβ. wikipedia.orgwikipedia.org In contrast, other studies focusing on colorectal cancer cells have reported that 13(S)-HODE down-regulates and deactivates PPAR-δ, which in turn restores apoptosis (programmed cell death) in these cancer cells. researchgate.netnih.gov This suggests that the effect of the 13(S)-HODE/HpODE on PPARβ/δ may be highly dependent on the specific cell type and its physiological or pathological state.

The activation of PPARs by this compound and its derivatives leads to changes in the expression of a wide array of target genes. Activation of PPARα by 13-HPODE up-regulates a suite of genes involved in fatty acid catabolism. aocs.org

Key PPAR Target Genes Regulated by this compound and its Metabolites

GeneReceptorCellular ContextEffect of this compound/HODEFinding Source
Acyl-CoA Oxidase (ACO) PPARαRat Fao hepatoma cellsIncreased mRNA nih.gov
Cytochrome P450 4A1 (CYP4A1) PPARαRat Fao hepatoma cellsIncreased mRNA nih.gov
Carnitine-Palmitoyltransferase 1A (CPT1A) PPARαRat Fao hepatoma cells, Caco-2 cellsIncreased mRNA nih.govnih.gov
Perilipin 2 (PLIN2) PPARCaco-2 cellsUpregulated nih.govmdpi.com
Fatty Acid Binding Protein 1 (FABP1) PPARCaco-2 cellsUpregulated nih.govmdpi.com
Mitochondrial HMG-CoA Synthase (HMGCS2) PPARCaco-2 cellsUpregulated nih.govmdpi.com
CD36 PPARγMacrophagesStimulated production wikipedia.org
Adipocyte Protein 2 (aP2) PPARγMacrophagesStimulated production wikipedia.org
Adipose Differentiation-Related Protein (ADRP) PPARβ/δPreadipocytesUpregulated nih.gov
ATP Binding Cassette Subfamily A Member 1 (ABCA1) PPARα/γRAW264.7 macrophagesIncreased protein concentration nih.gov
ATP Binding Cassette Subfamily G Member 1 (ABCG1) PPARα/γRAW264.7 macrophagesIncreased protein concentration nih.gov
Scavenger Receptor Class B Type I (SR-BI) PPARα/γRAW264.7 macrophagesIncreased protein concentration nih.gov

In rat Fao cells, for instance, 13-HPODE increased the mRNA levels of the PPARα target genes ACO, CYP4A1, and CPT1A. nih.gov Similarly, treating Caco-2 intestinal epithelial cells with 13-HPODE resulted in the upregulation of genes involved in lipid metabolism and transport, such as PLIN2, FABP1, HMGCS2, and CPT1A. nih.govmdpi.com The activation of PPARγ by 13(S)-HODE in macrophages stimulates the production of the scavenger receptor CD36 and the fatty acid-binding protein aP2. wikipedia.org Furthermore, in RAW264.7 macrophages, 13-HODE was found to increase the protein levels of cholesterol transporters ABCA1, ABCG1, and SR-BI, an effect that was dependent on PPARα and PPARγ activation. nih.gov

Beyond nuclear receptors, this compound also interacts with cell surface receptors. Both this compound and its reduced form, 13(S)-HODE, directly activate human G protein-coupled receptor 132 (GPR132), also known as G2A. wikipedia.orgencyclopedia.pubwikiwand.com However, they are considered weaker activators of this receptor compared to their 9-series isomers, 9(S)-HpODE and 9(S)-HODE. wikipedia.org An important species-specific difference exists, as these oxidized linoleic acid metabolites activate human GPR132 but not the rodent version of the receptor. wikipedia.org This makes studying the physiological relevance of this interaction in common animal models challenging. wikipedia.org

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is an ion channel that plays a key role in pain sensation. The reduced metabolite 13(S)-HODE, its stereoisomer 13(R)-HODE, and its oxidized derivative 13-oxo-ODE can act on cells through TRPV1. wikipedia.orgwikipedia.org These oxidized linoleic acid metabolites (OXLAMs) have been shown to stimulate TRPV1-dependent responses. wikipedia.orgwikipedia.org While 13-HODE is an activator of TRPV1, some studies suggest it is less potent than 9-HODE in this regard. frontiersin.orgmdpi.com The interaction between these lipid metabolites and the TRPV1 channel is believed to contribute to the signaling of pain. wikipedia.org

Summary of this compound/HODE Receptor Interactions

ReceptorReceptor FamilyInteractionOutcomeFinding Source
PPARα Nuclear ReceptorAgonist/ActivatorRegulation of lipid catabolism genes nih.govnih.govaocs.org
PPARγ Nuclear ReceptorAgonist/ActivatorRegulation of lipid metabolism and macrophage function genes wikipedia.orgnih.govwikipedia.org
PPARβ/δ Nuclear ReceptorAgonist/Activator or Deactivator (cell-type dependent)Regulation of differentiation or apoptosis wikipedia.orgnih.govnih.gov
GPR132 (G2A) G Protein-Coupled ReceptorActivator (human)Cellular signaling (weaker than 9-HODE/HpODE) wikipedia.orgencyclopedia.pubwikiwand.com
TRPV1 Ion ChannelActivatorStimulation of cation channel, potential role in pain sensation wikipedia.orgfrontiersin.orgwikipedia.org
Stimulation of PPARβ

G Protein-Coupled Receptor 132 (GPR132/G2A) Activation

Intracellular Signal Transduction Cascade Activation by this compound

13(S)-hydroperoxyoctadecadienoic acid (this compound), a primary oxidation product of linoleic acid, is a significant component of oxidized low-density lipoprotein (LDL) and is implicated in various cellular processes. ahajournals.orgnih.gov Its biological effects are largely mediated through the activation of complex intracellular signaling cascades. This article details the molecular mechanisms initiated by this compound, focusing on its role in activating the Mitogen-Activated Protein Kinase (MAPK) pathway, the Ras signaling protein, and the Nuclear Factor-κB (NF-κB) transcription factor.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

This compound is a potent activator of the MAPK family, which includes Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun Amino-Terminal Kinase (JNK). ahajournals.org These kinases are crucial in mediating cellular responses to a variety of extracellular stimuli, translating them into changes in gene expression and protein function.

Studies in porcine vascular smooth muscle cells (VSMCs) have demonstrated that this compound significantly activates ERK1/2. ahajournals.org The activation is rapid, observed within 5 minutes of treatment and sustained for at least 30 minutes. ahajournals.org This modulation of ERK1/2 is part of a broader activation of the MAPK family, suggesting a coordinated cellular response to this lipid hydroperoxide. ahajournals.org However, in the context of heme oxygenase-1 (HO-1) induction in human aortic endothelial cells, the ERK pathway does not seem to be involved, indicating that the signaling effects of this compound can be cell-type and gene-specific. ahajournals.org

Similar to ERK1/2, p38 MAPK is robustly activated by this compound in porcine VSMCs, following similar rapid kinetics. ahajournals.org The activation of p38 MAPK has been specifically linked to the downstream expression of inflammatory genes. ahajournals.orgahajournals.org For instance, the this compound-induced increase in vascular cell adhesion molecule-1 (VCAM-1) expression is partly dependent on the p38 MAPK pathway. ahajournals.orgahajournals.org Inhibition of p38 MAPK has been shown to block the transcriptional activation of the VCAM-1 promoter stimulated by this compound. ahajournals.orgnih.gov This highlights the critical role of p38 MAPK in mediating the pro-inflammatory effects of this compound in the vasculature. ahajournals.org

The activation of the JNK pathway by this compound has also been documented in porcine VSMCs. ahajournals.org The kinetics of JNK activation mirror those of ERK1/2 and p38 MAPK, with phosphorylation detected as early as 5 minutes after exposure. ahajournals.org JNK is a key component of the stress-activated protein kinase pathway, and its activation by this compound is consistent with the role of this oxidized lipid in inducing cellular stress responses. ahajournals.orgresearchgate.net

Table 1: Summary of this compound-Mediated MAPK Activation in Porcine Vascular Smooth Muscle Cells

Kinase Pathway Activation Status Onset of Activation Downstream Effects Reference
ERK1/2 Activated Within 5 minutes Part of general MAPK response ahajournals.org
p38 MAPK Activated Within 5 minutes VCAM-1 gene expression ahajournals.orgahajournals.org
JNK Activated Within 5 minutes Cellular stress response ahajournals.org
p38 MAPK Activation

Ras Activation

A pivotal discovery in understanding the signaling mechanisms of this compound is its ability to activate the small GTPase, Ras. ahajournals.orgnih.gov Research in porcine VSMCs was the first to show that treatment with this compound leads to Ras activation, a process observed through the translocation of Ras to the cell membrane. ahajournals.org The activation of Ras is significant as it can serve as an upstream event for the activation of the MAPK pathways. ahajournals.org Inhibitors of Ras have been shown to block the this compound-induced transcriptional activation of VCAM-1, confirming the functional importance of this pathway. ahajournals.orgnih.gov This suggests that Ras activation by this compound may be a novel mechanism initiating the cascade that leads to MAPK phosphorylation and subsequent inflammatory gene expression. ahajournals.org

Nuclear Factor-κB (NF-κB) Activation and Downstream Transcriptional Regulation

This compound is a specific and potent activator of the oxidant stress-responsive transcription factor, Nuclear Factor-κB (NF-κB). ahajournals.orgnih.gov In porcine VSMCs, this compound induces NF-κB DNA binding activity, an effect that is not observed for other transcription factors like activator protein-1 (AP-1) or activator protein-2 (AP-2). ahajournals.orgnih.gov This activation is functionally linked to the transcriptional regulation of inflammatory genes. ahajournals.org

A key target of NF-κB following this compound stimulation is the gene for VCAM-1, an adhesion molecule involved in the atherosclerotic process. ahajournals.orgahajournals.org Studies have shown that this compound dose-dependently increases VCAM-1 promoter activation. ahajournals.orgnih.gov This effect is blocked by antioxidants and inhibitors of Protein Kinase C (PKC), Ras, and p38 MAPK, demonstrating a complex, interconnected signaling network leading to NF-κB activation. ahajournals.orgnih.gov The activation of NF-κB by this compound is also associated with increased transcription of the potent chemokine monocyte chemoattractant protein-1. ahajournals.org Interestingly, while this compound is a known activator of the pro-inflammatory NF-κB pathway in vascular smooth muscle cells, this may not be a universal mechanism, as indirect evidence suggests it may not activate NF-κB in porcine thyrocytes. hogrefe.com

Table 2: Key Research Findings on this compound-Induced NF-κB Activation

Cell Type Key Finding Downstream Gene Target Methodological Approach Reference
Porcine Vascular Smooth Muscle Cells Specific activation of NF-κB (not AP-1 or AP-2). VCAM-1 EMSA, Reporter Gene Assays ahajournals.orgnih.gov
Porcine Vascular Smooth Muscle Cells Activation of NF-κB is linked to increased transcription of inflammatory molecules. VCAM-1, Monocyte Chemoattractant Protein-1 - ahajournals.org
Porcine Thyrocytes Indirect evidence suggests this compound does not activate NF-κB. DUOX2 (down-regulated) Gene Expression Analysis hogrefe.com

Augmentation of Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound has been shown to directly enhance the signaling capacity of the Epidermal Growth Factor Receptor (EGFR) pathway. caymanchem.com A primary mechanism for this augmentation is the attenuation of EGFR dephosphorylation. caymanchem.comnih.gov In studies using Syrian hamster embryo cells, this compound was observed to stimulate EGF-dependent mitogenesis and increase EGF-dependent tyrosine phosphorylation. caymanchem.com

This effect is particularly nuanced and appears to be dependent on the cellular genetic context. For instance, the enhancement of EGF signal transduction by this compound is more pronounced in cells with a functional tumor suppressor gene (supB+) and diminished in cells where this gene is absent (supB-). nih.gov This difference is attributed to varying rates of EGFR dephosphorylation between the cell phenotypes. nih.gov

Further investigation into the molecular basis of this action reveals that this compound stimulates a concentration-dependent increase in the EGF-dependent phosphorylation of the protein tyrosine phosphatase SHP-2. nih.gov SHP-2 is a positive modulator of EGF-dependent cell growth. nih.govaacrjournals.org The increased phosphorylation of SHP-2 leads to its greater association with the phosphorylated EGFR, an interaction that is more dramatic in supB+ cells. nih.gov This enhanced EGFR-SHP-2 association is a key element in how this compound regulates EGFR signal transduction and may contribute to differences in growth rates and EGF responsiveness between cell types. nih.gov

Regulation of p53 and p21 Expression

This compound plays a crucial role in activating apoptotic pathways in certain cancer cells through the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. researchgate.netnih.govcapes.gov.br Research has demonstrated this effect in various cancer cell models, including A549 lung cancer, HCT116 colorectal cancer, and CCF52 glioblastoma cells. nih.govresearchgate.net

The induction of p53 and p21 by this compound is part of a larger signaling cascade. researchgate.netcapes.gov.br This pathway is often initiated by the cytokine Interleukin-13 (IL-13), which stimulates the enzyme 15-lipoxygenase (15-LO) to produce this compound. nih.govcapes.gov.br Subsequently, this compound, acting through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Monoamine Oxidase-A (MAO-A), leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn triggers the upregulation of p53 and p21. researchgate.netnih.govcapes.gov.brresearchgate.net This entire axis (IL-13 > 15-LO > 13(S)HpODE > PPARγ > MAO-A > ROS > p53 > p21) has a significant role in regulating cancer cell apoptosis. nih.govcapes.gov.br In vivo studies have corroborated these findings, showing that this compound can significantly reduce solid tumor growth by activating apoptosis. researchgate.netnih.gov

Heme Oxygenase-1 (HO-1) Induction

This compound is a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme central to the cellular adaptive response against oxidative stress. nih.gov As a major component of oxidized low-density lipoprotein (oxLDL), 13-HPODE's ability to upregulate HO-1 is a key defense mechanism observed in vascular cells within atherosclerotic plaques. ahajournals.org In human aortic endothelial cells, 13-HPODE is considered one of the most powerful HO-1-inducing elements of oxLDL. nih.gov

The induction of HO-1 by 13-HPODE occurs at the transcriptional level. ahajournals.orgnih.gov Studies have identified a specific distal cis-acting region, located approximately 10 to 11 kb upstream from the transcription start site of the human HO-1 gene, which is required for this response. ahajournals.orgnih.gov The signaling pathways involved are sensitive to antioxidants, iron chelation, and the inhibition of protein kinase C, all of which can block the 13-HPODE-mediated induction of HO-1. nih.gov Elucidating these molecular mechanisms is critical for understanding the cytoprotective potential of HO-1 in vascular diseases. nih.gov

Upregulation of CREB3L3 and Association with Unfolded Stress Response

Exposure of intestinal epithelial cells (Caco-2) to 13-HPODE results in the upregulation of the transcription factor CREB3L3 (cAMP-responsive element-binding protein 3-like protein 3). nih.govresearchgate.net CREB3L3 is a key player in lipid metabolism and the cellular response to stress, particularly the unfolded protein response (UPR) that is triggered by stress in the endoplasmic reticulum (ER). nih.govresearchgate.netnih.gov

In poorly-differentiated Caco-2 cells, treatment with 13-HPODE led to the enrichment of gene sets associated with the "response to endoplasmic reticulum stress" and "response to unfolded protein," confirming the compound's ability to activate this stress pathway. mdpi.com The transcription factor CREB3L3 is known to activate target genes of the UPR during ER stress. nih.gov This connection highlights a mechanism by which 13-HPODE can significantly alter cellular metabolism and stress responses, potentially influencing the development of diseases related to mitochondrial dysfunction. researchgate.net

Modulation of NADPH Oxidase (NOX1) Expression

Research indicates that 13-HPODE can modulate the expression of NADPH Oxidase 1 (NOX1). nih.gov In studies on Caco-2 intestinal epithelial cells, treatment with 13-HPODE led to a reduction in the expression of NOX1. nih.govresearchgate.net NOX1 is an enzyme primarily known for its role in generating reactive oxygen species (ROS). nih.gov By downregulating NOX1, 13-HPODE may influence the cellular redox balance, a critical aspect of cell signaling and pathology.

Impact on Cellular Processes and Homeostasis

The signaling events initiated by this compound translate into significant effects on fundamental cellular processes, including the tightly regulated balance between cell proliferation and differentiation.

Regulation of Cell Proliferation and Differentiation

The influence of this compound on cell proliferation and differentiation is complex and highly dependent on the specific cell type and context.

In intestinal epithelial Caco-2 cells, 13-HPODE appears to reduce proliferation and promote differentiation. nih.govresearchgate.net This is supported by gene expression analyses showing the suppression of pathways involved in the cell cycle, DNA replication, and ribosome biogenesis. nih.gov Concurrently, genes associated with differentiation and focal adhesion, such as HMGCS2 and IHH, were upregulated, while genes critical for DNA replication and polyamine synthesis, like POLD2 and ODC1, were downregulated. nih.govmdpi.com

Conversely, in Syrian hamster embryo cells, this compound has been shown to stimulate EGF-dependent mitogenesis, indicating a pro-proliferative effect in that specific context. caymanchem.com Furthermore, its reduced metabolite, 13(S)-HODE, has been reported to inhibit the proliferation of human colon cancer cells while stimulating the growth of breast cancer cell lines. wikipedia.org This underscores the dual and context-specific nature of this lipid peroxide's influence on cell fate. wikipedia.orgmdpi.com

Data Tables

Table 1: Summary of this compound Effects on Key Signaling Molecules and Pathways

Target Molecule/PathwayEffect of this compoundCell Type/ContextReferences
EGFR Signaling Augmentation via attenuated dephosphorylationSyrian Hamster Embryo Cells caymanchem.com, nih.gov, nih.gov
p53 UpregulationCancer Cell Lines (A549, HCT116, CCF52) researchgate.net, nih.gov, capes.gov.br
p21 UpregulationCancer Cell Lines (A549, HCT116, CCF52) researchgate.net, nih.gov, capes.gov.br
Heme Oxygenase-1 (HO-1) Induction (Transcriptional)Human Aortic Endothelial Cells nih.gov, , ahajournals.org, nih.gov
CREB3L3 UpregulationCaco-2 Intestinal Cells nih.gov, researchgate.net, mdpi.com
NADPH Oxidase (NOX1) DownregulationCaco-2 Intestinal Cells nih.gov, researchgate.net
Cell Proliferation InhibitionCaco-2 Intestinal Cells nih.gov, researchgate.net
Cell Proliferation Stimulation (EGF-dependent)Syrian Hamster Embryo Cells caymanchem.com
Cell Differentiation PromotionCaco-2 Intestinal Cells nih.gov, researchgate.net, mdpi.com

Induction of Apoptosis in Specific Cell Lines

The lipid hydroperoxide 13(S)-hydroperoxyoctadecadienoic acid (this compound) has been identified as a significant mediator of programmed cell death, or apoptosis, in various cancer cell lines. Research indicates that its mechanisms are often tied to the generation of reactive oxygen species (ROS) and the subsequent activation of critical signaling pathways.

In human colorectal carcinoma HCT116 cells and glioblastoma CCF52 cells, this compound promotes apoptosis by upregulating the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net This suggests a direct role for this compound in activating key regulators of the cell cycle and apoptosis.

The apoptotic effect of this compound is also observed in the context of cytokine signaling. The cytokine Interleukin-13 (IL-13) has been shown to induce apoptosis in A549 lung carcinoma cells through a pathway that involves 15-lipoxygenase (15-LO), peroxisome proliferator-activated receptor-gamma (PPARγ), and monoamine oxidase-A (MAO-A). nih.gov this compound is an endogenous product generated during IL-13 activation. nih.gov The IL-13/13(S)-HpODE signaling axis stimulates the production of intracellular ROS by MAO-A, which in turn leads to the induction of p53 and p21, culminating in apoptosis. nih.gov This entire cascade—IL-13 > 15-LO > 13(S)HpODE > PPARγ > MAO-A > ROS > p53 > p21—has been identified as a major contributor to regulating cancer cell apoptosis. nih.gov

Studies using poorly-differentiated Caco-2 intestinal epithelial cells, which serve as a model for tumor cells, have shown that treatment with 13-HpODE enriches the intrinsic apoptotic signaling pathway, indicating significant cellular stress. mdpi.com Furthermore, the stable reduction product of this compound, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), has also been shown to inhibit cell growth and induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines and to restore apoptosis in colorectal cancer cells. portlandpress.comresearchgate.netwikipedia.org

Table 1: Effects of this compound on Apoptosis in Various Cell Lines

Cell Line Cancer Type Key Findings References
HCT116 Colorectal Carcinoma Promotes apoptosis via upregulation of p53 and p21. nih.govresearchgate.net
CCF52 Glioblastoma Promotes apoptosis via upregulation of p53 and p21. nih.gov
A549 Lung Carcinoma Induces apoptosis as part of the IL-13 signaling cascade involving MAO-A, ROS, p53, and p21. nih.gov

| Caco-2 (Poorly-differentiated) | Intestinal Epithelial (Tumor Model) | Enriches the intrinsic apoptotic signaling pathway. | mdpi.com |

Modulation of Antioxidant Enzyme Activities and Oxidative Stress Responses

This compound is a potent modulator of the cellular redox state, inducing oxidative stress and eliciting compensatory antioxidant responses. It has been shown to directly stimulate the generation of superoxide (B77818) radicals and hydrogen peroxide, leading to a state of oxidative stress. hogrefe.com This increase in reactive oxygen species prompts cells to upregulate their defense mechanisms.

In studies with primary porcine thyrocytes, treatment with 13-HpODE resulted in increased enzymatic activities of key antioxidant enzymes, specifically superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). hogrefe.com This response is a protective mechanism aimed at neutralizing the excess ROS and mitigating cellular damage. Similarly, in Caco-2 intestinal cells, exposure to 13-HpODE led to an enrichment of the gene ontology (GO) biological process "response to oxidative stress". mdpi.com

Further investigation into the antioxidant response in Caco-2 cells revealed complex modulations of the glutathione system. While the expression of glutathione peroxidases GPX1 and GPX7 was reduced, there was a notable upregulation of glutamate-cysteine ligase catalytic subunit (GCLC), a rate-limiting enzyme in the synthesis of the primary endogenous antioxidant, glutathione (GSH). nih.gov This suggests a potential increase in de novo GSH synthesis to counteract the oxidative challenge. nih.gov

The modulation of the antioxidant response by 13-HpODE may also be controlled at the transcriptional level. Evidence suggests that 13-HpODE can increase the expression of Forkhead box O (FOXO) transcription factors, specifically FOXO3 and FOXO4, which are known to regulate the expression of antioxidant genes. nih.gov Additionally, an upregulation of retinol (B82714) (Vitamin A) metabolism has been observed, which may serve as a non-enzymatic antioxidant defense mechanism against the xenobiotic stress imposed by 13-HpODE. mdpi.com

Influence on Lipid Metabolism and Transport

This compound, as a primary oxidation product of linoleic acid, significantly influences cellular lipid dynamics, including metabolism and transport, largely through the activation of peroxisome proliferator-activated receptor (PPAR) signaling. mdpi.comnih.gov It is considered a more potent activator of PPAR signaling than its unoxidized precursor, linoleic acid. nih.govresearchgate.net Activation of PPARs, particularly PPARγ, initiates a cascade of gene expression changes that re-wire lipid handling within the cell.

In both differentiated and poorly-differentiated Caco-2 intestinal cells, 13-HpODE treatment leads to the upregulation of numerous genes involved in lipid metabolism. mdpi.comnih.gov These include:

Fatty Acid Uptake and Transport: Upregulation of Fatty Acid Binding Protein 1 (FABP1), which is involved in fatty acid uptake and intracellular transport. mdpi.comnih.gov

Mitochondrial Beta-Oxidation: Increased expression of Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Dehydrogenase Very Long Chain (ACADVL), which facilitate the transport of fatty acids into the mitochondria for oxidation. mdpi.comnih.gov

Ketogenesis: Induction of 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis. mdpi.com

Lipid Droplet Formation: Upregulation of Perilipin 2 (PLIN2), a protein that coats the surface of intracellular lipid droplets. mdpi.com

Triglyceride and Sterol Uptake: Increased expression of genes like A1CF (involved in triglyceride uptake) and LRP2 (an endocytic receptor for sterols and lipoproteins). mdpi.com

Furthermore, 13-HpODE treatment has been shown to enhance pathways related to steroid hormone biosynthesis and bile secretion, further highlighting its broad impact on lipid metabolism. nih.govresearchgate.net This extensive modulation of lipid-related genes indicates that cells respond to 13-HpODE by significantly altering their capacity to absorb, transport, and metabolize fats.

Effects on Glucose Metabolism and Gluconeogenesis

Beyond its impact on lipids, this compound also exerts influence over glucose metabolism, particularly by promoting gluconeogenesis—the synthesis of glucose from non-carbohydrate substrates. This effect is closely linked to its activation of PPAR signaling pathways, which are central regulators of both glucose and lipid metabolism. nih.govresearchgate.net

Studies in differentiated Caco-2 cells have demonstrated that treatment with 13-HpODE leads to the upregulation of key gluconeogenic genes. nih.gov Notably, the expression of Phosphoenolpyruvate Carboxykinase 1 (PCK1) and Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) is increased. nih.govresearchgate.net PCK1 is a primary control point for gluconeogenesis, while PDK4 acts to inhibit the conversion of pyruvate to acetyl-CoA, thereby preserving pyruvate for glucose synthesis. The coordinated upregulation of these genes strongly suggests an enhancement of the gluconeogenic flux. nih.govresearchgate.net

In poorly-differentiated Caco-2 cells, similar effects were observed, with an upregulation of Glutamic-Pyruvic Transaminase 2 (GPT2), an enzyme that also plays a role in gluconeogenesis, and Phosphoenolpyruvate Carboxykinase 2 (PCK2), the mitochondrial isoform involved in glucose production. mdpi.com These findings collectively indicate that a cellular response to 13-HpODE involves shifting metabolic resources towards the production of glucose.

Promotion of Detoxification Mechanisms (e.g., Cytochrome P450, Glutathione Metabolism)

Cells recognize this compound as a xenobiotic compound and respond by activating robust detoxification programs to metabolize and eliminate it. mdpi.com This response involves the upregulation of several key detoxification pathways, including those mediated by cytochrome P450 enzymes and the glutathione system.

In both differentiated and poorly-differentiated Caco-2 cells, exposure to 13-HpODE consistently promotes detoxification mechanisms. mdpi.comnih.govdntb.gov.ua Gene expression analyses show an upregulation of the "metabolism of xenobiotics by cytochrome P450" pathway. mdpi.comresearchgate.net Specific genes such as CYP2B6 are induced, enhancing the cell's capacity to chemically modify and neutralize toxic compounds. researchgate.net

The glutathione metabolism pathway is also significantly impacted. As noted previously, 13-HpODE treatment upregulates GCLC, the gene encoding the catalytic subunit of glutamate-cysteine ligase, which is essential for the synthesis of glutathione (GSH). nih.gov GSH is a critical molecule for detoxification, as it is conjugated to xenobiotics in reactions catalyzed by glutathione S-transferases (GSTs), rendering them more water-soluble and easier to excrete.

Furthermore, 13-HpODE induces the expression of genes involved in the active transport of toxins out of the cell, such as ABCG2, a xenobiotic transporter. researchgate.net This multi-faceted response, encompassing enzymatic modification (Cytochrome P450), conjugation (glutathione metabolism), and excretion (transporters), demonstrates a coordinated cellular effort to detoxify and defend against the stress induced by 13-HpODE. mdpi.comnih.gov

Regulation of Oxidative Phosphorylation and Mitochondrial Function

A significant consequence of cellular exposure to this compound is the impairment of mitochondrial function, specifically through the downregulation of oxidative phosphorylation (OXPHOS). mdpi.comnih.gov This effect has been consistently observed in studies using intestinal epithelial cells.

Transcriptomic analysis of both poorly-differentiated and differentiated Caco-2 cells treated with 13-HpODE revealed a marked suppression of the oxidative phosphorylation pathway. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net This downregulation suggests a reduction in the cell's primary mechanism for ATP production, indicating a potential bioenergetic crisis and impaired mitochondrial health. mdpi.com This finding is consistent with reports from in vivo studies where mice fed oxidized linoleic acid also showed disrupted oxidative phosphorylation. nih.gov

Influence on Ribosome Biogenesis, RNA Transport, and Spliceosome Pathways

Exposure to this compound induces a significant stress response that leads to the suppression of fundamental cellular processes related to gene expression and protein synthesis, including ribosome biogenesis, RNA transport, and mRNA splicing.

In both differentiated and poorly-differentiated Caco-2 cells, treatment with 13-HpODE resulted in the significant downregulation of pathways associated with the spliceosome, RNA transport, and ribosome biogenesis. mdpi.comnih.govresearchgate.net The spliceosome is the molecular machinery responsible for removing introns from pre-mRNA, a critical step in producing mature mRNA. Its suppression can lead to widespread dysregulation of gene expression. Similarly, the downregulation of RNA transport and ribosome biogenesis pathways indicates a deliberate slowdown of the cell's protein synthesis capacity. mdpi.comnih.gov

Table 2: Summary of this compound's Molecular Effects

Cellular Process Key Effect Specific Genes/Pathways Affected References
Apoptosis Induction p53, p21, MAO-A, Intrinsic Apoptotic Pathway nih.govresearchgate.netmdpi.com
Oxidative Stress Induction & Response SOD, GSH-Px, GCLC, FOXO3/4 mdpi.comhogrefe.comnih.gov
Lipid Metabolism Upregulation PPAR Signaling, FABP1, CPT1A, HMGCS2 mdpi.comnih.govresearchgate.net
Glucose Metabolism Upregulation of Gluconeogenesis PCK1, PDK4, GPT2 mdpi.comnih.govresearchgate.net
Detoxification Promotion Cytochrome P450, Glutathione Metabolism, ABCG2 mdpi.comnih.govresearchgate.net
Mitochondrial Function Suppression of OXPHOS Oxidative Phosphorylation Pathway, TOMM5 mdpi.comnih.govresearchgate.netacs.org

| RNA/Protein Synthesis | Suppression | Ribosome Biogenesis, RNA Transport, Spliceosome | mdpi.comnih.govresearchgate.net |

Enhancement of Focal Adhesion

The lipid hydroperoxide 13(S)-hydroperoxyoctadecadienoic acid, or this compound, has been identified as a modulator of cellular adhesion processes, specifically influencing the formation and regulation of focal adhesions. Research indicates that its effects can be context-dependent, varying with the cell type and its differentiation state.

Studies utilizing transcriptomic profiling of Caco-2 intestinal epithelial cells have provided significant insights into the role of this compound in modulating focal adhesion pathways. In differentiated Caco-2 cells, treatment with this compound was found to enhance pathways associated with focal adhesion. nih.govresearchgate.net This was supported by pathway enrichment analysis which identified "focal adhesion" as one of the significantly upregulated Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways following exposure to the compound. nih.gov A key specific gene expression change noted was the upregulation of COL7A1, which encodes the alpha-1 chain of type VII collagen, a protein involved in anchoring fibrils that are crucial for epithelial adhesion. nih.gov This suggests that this compound may promote the differentiation and structural integrity of absorptive intestinal cells by reinforcing these adhesive structures. researchgate.net

Conversely, studies on poorly-differentiated Caco-2 cells revealed a contrasting effect. In this context, this compound treatment led to the downregulation of pathways related to cell adhesion, including focal adhesion, adherens junctions, and tight junctions. mdpi.com This differential response underscores the complexity of this compound signaling, where its influence on cellular adhesion is intricately linked to the developmental state of the cell.

Further mechanistic links involve integrin signaling, a cornerstone of focal adhesion assembly and function. Integrins are cell surface receptors that connect the extracellular matrix to the cytoskeleton, and their activation is a critical step in cell adhesion and migration. nih.gov While direct mechanistic studies on this compound's direct interaction with focal adhesion proteins are still emerging, its role as a product of the 15-lipoxygenase (15-LO) pathway places it within a critical signaling nexus that regulates cell adhesion. For instance, in IL-13-stimulated monocytes, the 15-LO product this compound was shown to be a critical component in a signaling cascade that affects cell surface receptor expression and foam cell formation, processes that inherently involve cell adhesion and integrin-mediated responses. nih.gov

The table below summarizes key research findings regarding the effect of this compound on focal adhesion.

Cell TypeExperimental ConditionKey Findings on Focal AdhesionReference
Differentiated Caco-2 CellsTreatment with 100 µM this compound for 24 hoursUpregulation of the KEGG pathway for "focal adhesion". nih.gov
Differentiated Caco-2 CellsTreatment with 100 µM this compound for 24 hoursIncreased expression of the COL7A1 gene, involved in focal adhesion. nih.gov
Poorly-differentiated Caco-2 CellsTreatment with 100 µM this compound for 24 hoursDownregulation of KEGG pathways for "focal adhesion", "cell adhesion molecules (CAMs)", and "adherens junction". mdpi.com
Human Monocytes/MacrophagesStimulation with IL-13The 15-LO product this compound rescued the inhibitory effect of 15-LO antisense on CD36 expression and foam cell formation, processes linked to integrin signaling. nih.gov

Physiological and Pathophysiological Roles of 13 S Hpode in Mammalian Research Models

Involvement in Cardiovascular Pathogenesis Models

Association with Oxidized Low-Density Lipoprotein (LDL) in Atherosclerosis Models

13(S)-hydroperoxyoctadecadienoic acid, or 13(S)-HpODE, is a primary product of linoleic acid oxidation and is recognized as a significant component of oxidized low-density lipoprotein (oxLDL). ahajournals.orgreading.ac.uk Its presence has been confirmed in atherosclerotic lesions, suggesting a role in the pathogenesis of atherosclerosis. ahajournals.orgreading.ac.uk The formation of this compound can occur through enzymatic action by 15-lipoxygenase (15-LOX) or non-enzymatic, radical-driven processes. hogrefe.com This oxidized lipid is incorporated into lipoproteins like LDL and is taken up by cells, where it can exert various biological effects. hogrefe.com

The oxidation of LDL is a critical event in the development of atherosclerosis. ahajournals.orgahajournals.org Research indicates that for LDL oxidation to occur within artery wall cells, "seeding molecules" such as this compound are required. nih.gov This compound has been shown to dramatically accelerate the formation of other bioactive oxidized phospholipids (B1166683). nih.govresearchgate.net In experimental models, LDL enriched with this compound showed increased oxidation rates. reading.ac.uk Furthermore, this compound contributes to the atherogenic process by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ). This activation stimulates macrophages to increase their uptake of lipids, facilitating their transformation into foam cells, a hallmark of atherosclerotic plaques. wikipedia.org

The enzyme 15-LOX, which produces this compound, has been found to be colocalized with oxLDL in macrophage-rich areas of atherosclerotic lesions, further strengthening the link between this pathway and atherosclerosis. ahajournals.org The accumulation of this compound and its derivatives within oxLDL is a key factor in the vascular inflammation and foam cell formation that characterize the disease.

Induction of Inflammatory Gene Expression in Vascular Smooth Muscle Cells

In vascular smooth muscle cells (VSMCs), this compound has been shown to be a potent activator of inflammatory pathways implicated in atherosclerosis. ahajournals.orguzh.ch Studies have demonstrated that this compound can induce the transcriptional upregulation of inflammatory genes. ahajournals.orguzh.chnih.gov This process is mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. ahajournals.orghogrefe.comnih.govcapes.gov.br

Specifically, this compound treatment of VSMCs leads to the activation of NF-κB and the subsequent expression of chemokines like monocyte chemoattractant protein-1 (MCP-1). nih.govcapes.gov.br MCP-1 plays a crucial role in recruiting monocytes to the subendothelial space, a critical step in the formation of atherosclerotic lesions. ahajournals.orgnih.gov Additionally, this compound has been found to increase the activation of the vascular cell adhesion molecule-1 (VCAM-1) promoter, another important factor in monocyte recruitment. ahajournals.org

The mechanism of action involves the activation of several key signaling kinases, including mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, as well as the small GTPase Ras. ahajournals.org The activation of these pathways by oxidized lipids like this compound is considered a novel mechanism that contributes to the atherogenic process. ahajournals.org

Table 1: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)

Molecular Target/ProcessObserved Effect in VSMCsAssociated Pathological OutcomeReference
NF-κB PathwayActivationInduction of inflammatory gene expression ahajournals.orghogrefe.comnih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)Upregulation of expressionMonocyte recruitment to vascular wall nih.govcapes.gov.br
Vascular Cell Adhesion Molecule-1 (VCAM-1)Promoter activationAugmented recruitment and retention of monocytes ahajournals.org
Mitogen-Activated Protein Kinases (MAPKs)Activation (ERK, p38, JNK)Signal transduction for inflammatory responses ahajournals.org
RasActivationUpstream activation of MAPK pathways ahajournals.org

Contribution to Cancer Biology in Preclinical Models

Research on Colon Cancer Models

The role of this compound and its corresponding alcohol, 13(S)-HODE, in colon cancer is complex and appears to be context-dependent. A significant body of research points towards a tumor-suppressive role. Studies have found that both 15-LOX-1 expression and intracellular levels of 13(S)-HODE are reduced in human colon cancers compared to normal colonic mucosa. oup.commdpi.com This downregulation is associated with the progression from polyp to malignant stages in certain forms of colon cancer. wikipedia.org

In vitro experiments using colon cancer cell lines (e.g., RKO, HT-29, HCT116) have shown that 13(S)-HODE and its precursor this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis (programmed cell death). wikipedia.orgoup.com The mechanism for this pro-apoptotic effect involves the downregulation of Peroxisome Proliferator-Activated Receptor-delta (PPAR-δ), a nuclear receptor known to promote colonic tumorigenesis. nih.govportlandpress.com Furthermore, this compound has been documented to promote apoptosis in colorectal tumor cells through a pathway involving PPAR-γ activation, which in turn leads to the upregulation of p53 and p21. researchgate.netnih.govnih.gov In a syngeneic mouse model, this compound was shown to significantly reduce solid tumor growth by activating apoptosis. researchgate.netnih.gov

Conversely, some earlier research suggested a potential mitogenic role, but more recent findings predominantly support an anti-tumorigenic function in the colon. oup.comatlasgeneticsoncology.org The loss of 13(S)-HODE production due to the downregulation of 15-LOX-1 is now thought to contribute to colonic carcinogenesis. oup.com

Studies in Prostate Cancer Models

In contrast to colon cancer, research in prostate cancer models suggests that the 15-LOX-1/13(S)-HODE axis plays a pro-tumorigenic role. wikipedia.org 15-LOX-1 is often overexpressed in prostate cancer tissue compared to normal prostate tissue. wikipedia.orgnih.govresearchgate.net The expression level of 15-LOX-1 in various human prostate cancer cell lines correlates positively with their proliferation rates. wikipedia.org

The effects of 15-LOX-1 appear to be mediated by its product, 13(S)-HODE. wikipedia.org This metabolite has been found in higher amounts in prostate cancer tissues than in adjacent normal tissues. nih.gov The 15-LOX-1/13(S)-HODE axis is believed to promote prostate cancer growth by increasing cell proliferation and survival. wikipedia.org It may enhance the cellular response to growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1. wikipedia.org Furthermore, this pathway is implicated in increasing tumor vascularization and metastasis by stimulating the production of vascular endothelial growth factor (VEGF). wikipedia.org In one animal model, the pro-growth effects were influenced by diet; a diet high in linoleic acid (the precursor to 13(S)-HODE) promoted the growth of human prostate cancer explants. wikipedia.org

Investigations in Breast Cancer Cell Lines

Studies investigating the role of this compound and its derivatives in breast cancer have yielded results suggesting a role in promoting cancer cell growth. In human breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) types, 13(S)-HODE has been shown to stimulate proliferation. wikipedia.org Its production appears to be necessary for the proliferative effects of certain growth factors on breast cancer cells. wikipedia.org

However, other studies present a more nuanced or even contradictory picture. Some research has demonstrated that 13(S)-HODE can inhibit cell growth in a dose- and time-dependent manner in both MCF-7 and MDA-MB-231 cell lines. portlandpress.comresearchgate.netnih.govnih.gov This growth inhibition was associated with the induction of apoptosis and cell cycle arrest. nih.govnih.gov This anti-proliferative effect was linked to the downregulation of PPAR-δ expression in MCF-7 cells. researchgate.netnih.govnih.gov Given these conflicting findings, the precise role of the this compound pathway in breast cancer remains an area of active investigation, and its effects may be highly dependent on the specific cellular context and experimental conditions. portlandpress.comresearchgate.net

Table 2: Summary of this compound/HODE Roles in Preclinical Cancer Models

Cancer ModelPredominant Role of this compound/HODE AxisKey Research FindingsReference
Colon CancerAnti-tumorigenic / Pro-apoptoticExpression is reduced in tumors; induces apoptosis via PPAR-δ/γ, p53, and p21 pathways. wikipedia.orgoup.comnih.govnih.gov
Prostate CancerPro-tumorigenic / Pro-proliferativeExpression is increased in tumors; promotes proliferation, survival, and vascularization. wikipedia.orgnih.govresearchgate.net
Breast CancerContradictory / Context-dependentSome studies show stimulation of proliferation; others report growth inhibition and apoptosis induction. wikipedia.orgresearchgate.netnih.govnih.gov

Analysis in Lung Carcinoma Cell Lines

Research involving the A549 lung carcinoma cell line has demonstrated that this compound is a key mediator in apoptosis, or programmed cell death. nih.gov Studies show that the cytokine Interleukin-13 (IL-13) can promote apoptosis in these cells through a signaling pathway that involves the enzyme 15-lipoxygenase (15-LO), which in turn produces this compound. nih.govnih.gov This process also involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and monoamine oxidase-A (MAO-A), leading to the generation of reactive oxygen species (ROS) and the induction of p53 and p21, proteins crucial for cell cycle arrest and apoptosis. nih.govnih.gov

Specifically, the IL-13-stimulated pathway in A549 cells follows the axis: IL-13 > 15-LO > this compound > PPARγ > MAO-A > ROS > p53 > p21. nih.govresearchgate.net This cascade ultimately contributes to the regulation of cancer cell apoptosis, highlighting this compound as a significant molecule in this process. nih.gov

Exploration in Glioblastoma (GBM) Cell Lines

In the context of glioblastoma, the most aggressive form of brain cancer, this compound has also been shown to induce apoptosis. nih.gov Studies using glioblastoma cell lines such as A172, U87, and CCF52 have revealed that this compound can trigger morphological changes characteristic of apoptosis, including cytoplasmic and nuclear shrinkage. nih.govresearchgate.net

The mechanism in GBM cells involves the downregulation of the IL-13 decoy receptor (IL-13Rα2), which then allows for the induction of 15-LOX-1. This enzyme produces 13-HpODE, which can activate PPARγ and lead to apoptosis. nih.govaacrjournals.org In CCF52 GBM cells, this compound has been shown to promote apoptosis through the upregulation of p53 and p21 expression. nih.gov Interestingly, while its derivative, 13-HODE, has been found in all examined GBM cell lines and can increase cell count in the U87MG line, this compound itself is linked to promoting cell death. nih.govencyclopedia.pub

Mechanisms of Tumor Growth Modulation (Promotion vs. Inhibition)

The role of this compound in tumor growth is complex, exhibiting both promotional and inhibitory effects depending on the cancer type and context.

Inhibition of Tumor Growth:

Apoptosis Induction: As detailed in lung carcinoma and glioblastoma models, this compound is a key player in apoptotic pathways. nih.govnih.gov It can act as a ligand for PPARγ, a nuclear receptor whose activation can suppress tumor growth. nih.govaacrjournals.orgresearchgate.net

Colon Cancer: In colon cancer models, this compound has been shown to significantly reduce solid tumor growth by activating apoptosis. nih.govresearchgate.net Studies on human colon cancers have found reduced levels of 13-S-HODE and its producing enzyme, 15-LOX-1, suggesting that a loss of this compound may contribute to carcinogenesis. oup.com In vitro, its derivative 13-S-HODE inhibits proliferation and induces apoptosis in colorectal cancer cells. oup.comwikipedia.orgnih.gov

Breast Cancer: In some breast cancer cell lines (MCF-7 and MDA-MB-231), the related compound 13(S)-HODE has been found to inhibit cell growth in a dose and time-dependent manner, associated with cell cycle arrest and apoptosis. researchgate.net

Promotion of Tumor Growth:

Prostate Cancer: In contrast to its role in colon cancer, the metabolite 13-HODE is found in high concentrations in prostate cancer cell lines, where it can lead to increased proliferation. nih.govscielo.br

Glioblastoma: While this compound induces apoptosis, its metabolite 13-HODE has been observed to increase cell counts in the U87MG glioblastoma cell line. nih.govusp.br

General Tumorigenic Environment: In poorly-differentiated intestinal Caco-2 cells, which can model tumor cells, 13-HPODE treatment was found to induce genes related to detoxification and metabolic pathways that may create a tumorigenic environment, despite downregulating some proliferation-related genes. mdpi.comresearchgate.net

The dual role of this compound and its metabolites highlights the context-dependent nature of its effects on cancer progression.

Role in Intestinal Physiology and Pathological Models

Impact on Gene Expression Profile in Intestinal Epithelial Cells

In intestinal epithelial cells, such as the Caco-2 cell line, this compound significantly alters gene expression profiles. mdpi.comnih.gov RNA sequencing analysis has revealed that 13-HPODE treatment leads to the differential expression of thousands of genes. mdpi.comnih.gov

Key findings from these studies include:

Upregulation of Lipid Metabolism Genes: 13-HPODE enhances pathways related to lipid metabolism, including steroid hormone biosynthesis and PPAR signaling. mdpi.commdpi.comnih.gov This can alter lipid uptake and transport. mdpi.comnih.gov

Induction of Detoxification Mechanisms: Genes involved in detoxification, such as those related to cytochrome P450, are promoted by 13-HPODE treatment. mdpi.commdpi.com

Suppression of Proliferation-Related Pathways: Pathways involved in the cell cycle, DNA synthesis and repair, and ribosome biogenesis are suppressed, suggesting a potential shift from proliferation to differentiation. mdpi.comnih.govnih.gov

Modulation of Inflammatory Genes: 13-HPODE can induce the expression of pro-inflammatory genes like TNF-α and MCP-1. semanticscholar.org

Table 1: Impact of this compound on Gene Expression in Caco-2 Cells

Pathway/Gene Category Effect of this compound Treatment Potential Consequence Reference
Lipid Metabolism (e.g., PPAR signaling) Upregulated Altered lipid uptake and transport mdpi.com, mdpi.com, nih.gov
Detoxification (e.g., Cytochrome P450) Upregulated Enhanced detoxification mdpi.com, mdpi.com
Cell Cycle & DNA Synthesis Downregulated Reduced proliferation, promotion of differentiation nih.gov, nih.gov
Pro-inflammatory Cytokines (TNF-α, MCP-1) Upregulated Induction of inflammation semanticscholar.org
Oxidative Phosphorylation Downregulated Possible mitochondrial dysfunction mdpi.com, nih.gov

Influence on Intestinal Barrier and Immune Function

This compound has been shown to negatively impact the intestinal barrier and modulate immune function.

Increased Permeability: Studies have indicated that lipid hydroperoxides like 13-HPODE can reduce cell membrane fluidity and increase the permeability of intestinal epithelial cells. mdpi.comnih.gov This is a characteristic feature observed in patients with Inflammatory Bowel Disease (IBD). mdpi.com

Induction of Pro-inflammatory Responses: 13-HPODE induces the expression of pro-inflammatory cytokines such as TNF-α and MCP-1 in intestinal epithelial cells. semanticscholar.org In mouse models, feeding with 13-HPODE led to an increased inflammatory response in the intestine. researchgate.net This inflammatory potential is further highlighted by its ability to stimulate the secretion of pro-inflammatory granzymes from natural killer (NK) cells, which can contribute to intestinal inflammation. mdpi.comresearchgate.net

Apoptosis and Barrier Disruption: By inducing apoptosis in intestinal epithelial cells, 13-HPODE can compromise the integrity of the intestinal barrier, potentially allowing luminal toxins and antigens to enter the lamina propria and trigger further inflammation. nih.gov

Relevance in Inflammatory Bowel Disease Models

The pro-inflammatory properties of this compound make it a relevant molecule in the context of IBD. High-fat diets, which are often rich in peroxidized fatty acids like 13-HPODE, are correlated with an increased incidence of IBD. semanticscholar.org

Induction of IBD-like Inflammation: In vitro and in vivo studies have demonstrated that 13-HPODE can induce an inflammatory state in the gut that mimics aspects of IBD. semanticscholar.orgnih.gov This includes the potent induction of Th1 cytokines like TNF-α, MCP-1, and IL-6, which are major players in the development and progression of inflammatory gut diseases. nih.gov

Differential Effects on Intestinal Cells: The effects of 13-HPODE can vary depending on the differentiation state of intestinal cells. For instance, it has been shown to induce pro-inflammatory gene expression most notably in differentiated Caco-2 cells. semanticscholar.org

Chronic Inflammation: Chronic feeding of mice with 13-HPODE has been shown to induce pro-inflammatory cytokine expression in the intestinal epithelium and resident immune cells, suggesting a role in sustained intestinal inflammation. semanticscholar.org The compound has been shown to reduce barrier function and increase cytokine response upon chronic feeding in mice, which is suggestive of enhanced intestinal inflammation. researchgate.net

Table 2: Summary of this compound Effects in Intestinal Models

Model Key Findings Implication Reference
Caco-2 Cells (in vitro) Induces pro-inflammatory genes (TNF-α, MCP-1); increases permeability; induces apoptosis. Compromised intestinal barrier and initiation of inflammation. semanticscholar.org, mdpi.com
C57BL/6J Mice (in vivo) Acute and chronic feeding induces pro-inflammatory cytokines in the small intestine. Suggests a direct role for dietary peroxidized fats in gut inflammation. semanticscholar.org
NK Cells (in vitro) Stimulates secretion of pro-inflammatory granzymes. Contributes to intestinal inflammation. mdpi.com, researchgate.net

Modulation of Bile Acid Conjugation and Lipid Uptake

The compound 13(S)-Hydroperoxyoctadecadienoic acid, a primary oxidation product of linoleic acid, has been shown to influence lipid metabolic pathways. nih.govresearchgate.net Studies using intestinal epithelial cells (Caco-2) have revealed that this compound can enhance pathways related to bile secretion. nih.govresearchgate.net Specifically, the gene BAAT, which is responsible for the conjugation of bile acids to enhance fat solubility, was found to be upregulated in cells treated with this compound. mdpi.com This suggests a potential mechanism by which this compound could increase the solubilization of lipids. mdpi.com

Furthermore, research indicates that this compound treatment upregulates peroxisome proliferator-activated receptor (PPAR) signaling, which is involved in the regulation of lipid metabolism and transport. nih.govmdpi.com This modulation of PPAR signaling can alter both fatty acid and glucose metabolism. mdpi.com The increased expression of genes involved in lipid uptake and metabolism, such as Fatty Acid Binding Protein 1 (FABP1), has been observed in cells exposed to this compound. mdpi.com These findings collectively suggest that this compound plays a role in altering lipid uptake and transport, in part by modulating bile acid conjugation and PPAR signaling pathways. nih.govmdpi.com

Interactive Data Table: Effect of this compound on Gene Expression Related to Lipid Metabolism

GeneFunctionEffect of this compound TreatmentReference
BAAT Bile acid conjugation, enhances fat solubility.Upregulated mdpi.com
PPAR signaling pathway genes Regulate lipid metabolism and transport.Enhanced nih.govmdpi.com
FABP1 Involved in lipid uptake and metabolism.Induced mdpi.com

Modulation of Thyroid Gland Function in Preclinical Models

Research in preclinical models has explored the impact of this compound on thyroid gland function. Studies using primary porcine thyrocytes have shown that this compound can influence the synthesis of thyroid hormones. nih.govhogrefe.com While treatment with this compound did not affect the expression of genes directly involved in iodide uptake or the core synthesis of thyroid hormones, such as the sodium iodide symporter (NIS), thyrotropin receptor (TSH-R), and thyroid peroxidase (TPO), it did impact a critical component for hormone production. hogrefe.comresearchgate.net

Specifically, this compound treatment was found to reduce the relative mRNA concentrations of dual oxidase-2 (DUOX2). nih.govresearchgate.net DUOX2 is an enzyme responsible for generating hydrogen peroxide, which is a rate-limiting step in the synthesis of thyroid hormones. nih.govhogrefe.com The decreased expression of DUOX2 consequently led to a reduction in the formation of hydrogen peroxide in the thyrocytes. nih.govresearchgate.net These findings suggest that this compound may have an impact on the formation of thyroid hormones by limiting the availability of hydrogen peroxide. hogrefe.com

Interactive Data Table: Effect of this compound on Porcine Thyrocytes

ParameterEffect of this compound TreatmentSignificanceReference
NIS, TSH-R, TPO mRNA No significant changeIndicates no direct impact on core hormone synthesis genes. hogrefe.comresearchgate.net
DUOX2 mRNA ReducedSuggests a potential reduction in hydrogen peroxide production. nih.govresearchgate.net
Hydrogen Peroxide Formation ReducedImplies a potential impact on the rate-limiting step of thyroid hormone synthesis. nih.govhogrefe.com

Influence on Pain Perception Signaling Pathways

The oxidized linoleic acid metabolite this compound, and its more stable derivative 13(S)-HODE, are implicated in the modulation of pain perception. wikipedia.orgfrontiersin.org These compounds, along with other oxidized linoleic acid metabolites (OXLAMs), are known to act on the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin (B1668287) receptor. wikipedia.orgnih.gov The stimulation of TRPV1 is a key mechanism in pain signaling. wikipedia.org

Studies have shown that OXLAMs, including 13(S)-HODE, can individually and collectively stimulate TRPV1-dependent responses in rodent neurons. wikipedia.org This activation of TRPV1 by oxidized lipids contributes to the sensitization of sensory neurons, which is a critical process in the development of persistent pain states. frontiersin.org The enzymatic production of these metabolites, particularly by lipoxygenases (LOX), is a key step in this pathway. frontiersin.org While the direct actions of this compound on pain pathways are less characterized than its reduced form, its role as a precursor to the bioactive 13(S)-HODE positions it as an important molecule in the initiation of pain signaling cascades. ontosight.ai

Interactive Data Table: this compound and its Metabolites in Pain Signaling

Compound/ReceptorRole in Pain PerceptionMechanismReference
13(S)-HODE (from this compound) Stimulates pain perceptionActivates TRPV1 receptor wikipedia.org
OXLAMs (including 13(S)-HODE) Collectively stimulate pain signalingStimulate TRPV1-dependent responses in neurons wikipedia.org
TRPV1 Key receptor in pain transmissionActivated by oxidized lipids, leading to neuronal sensitization wikipedia.orgfrontiersin.org

Association with Psoriasis Lesions in Human Skin

Elevated levels of oxidized linoleic acid metabolites, including the derivative of this compound, 13(S)-HODE, have been observed in psoriatic skin lesions compared to non-lesional skin. mdpi.comfrontiersin.org A lipidomic analysis of psoriatic lesions has revealed altered levels of linoleic acid-derived oxylipins, indicating a potential link between linoleic acid oxidation and the pathophysiology of psoriasis. mdpi.com

In psoriatic skin, there is a significant accumulation of free fatty acids, including 13-HODE, in the bioactive free acid pool compared to healthy skin. nih.gov While total levels in the lipid fraction may not differ significantly, the increase in the unbound form suggests heightened enzymatic synthesis or release from esterified lipids during chronic inflammation. nih.gov Interestingly, while levels of 13-HODE are increased, the levels of 13(S)-HODE esterified to phospholipids are significantly lower in psoriatic lesions than in normal skin, which may suggest an inactivation pathway for 13(S)-HODE. wikipedia.org The presence and altered metabolism of these compounds in psoriatic plaques point towards their involvement in the inflammatory processes characteristic of the disease. frontiersin.org

Interactive Data Table: Linoleic Acid Metabolites in Psoriatic Skin

MetaboliteObservation in Psoriatic LesionsImplicationReference
13-HODE (free form) Significantly higher concentration compared to control skin.Suggests increased enzymatic synthesis or release, contributing to inflammation. mdpi.comnih.gov
13(S)-HODE (esterified to phospholipids) Significantly lower levels compared to normal skin.May indicate an active inactivation pathway for 13(S)-HODE. wikipedia.org
Total 13-HODE Increased levels in psoriatic skin compared to healthy skin.Associated with the inflammatory state of psoriasis. frontiersin.org

Inter Kingdom Communication and Ecological Significance of 13 S Hpode

Role in Plant Defense Mechanisms and Immunity

Plants utilize a sophisticated arsenal (B13267) of chemical defenses, and 13(S)-HpODE is a key intermediate in a major defense signaling pathway. An increase in lipoxygenase (LOX) activity and the consequent lipid peroxidation that produces hydroperoxides like this compound is a generalized plant response to various stresses. natural-necessity.comscialert.net

This compound is a pivotal precursor in the biosynthesis of jasmonates, a class of phytohormones that regulate plant growth, development, and defense responses. researchgate.netapsnet.org The 13-LOX pathway converts linoleic acid into this compound, which is then further metabolized through a series of enzymatic steps to produce jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA). natural-necessity.comresearchgate.net This conversion is initiated by the enzyme allene (B1206475) oxide synthase (AOS), which transforms this compound into an unstable allene oxide. natural-necessity.comresearchgate.net Subsequent action by allene oxide cyclase (AOC) leads to the formation of 12-oxo-phytodienoic acid (12-OPDA), a key intermediate that is eventually converted to jasmonic acid within the peroxisome. natural-necessity.comresearchgate.net

Table 1: Simplified Jasmonic Acid Biosynthesis Pathway from this compound

Step Precursor Enzyme Product Cellular Location
1 Linoleic Acid 13-Lipoxygenase (13-LOX) This compound Chloroplast
2 This compound Allene Oxide Synthase (AOS) Unstable Allene Oxide Chloroplast
3 Unstable Allene Oxide Allene Oxide Cyclase (AOC) 12-oxo-phytodienoic acid (12-OPDA) Chloroplast

| 4 | 12-oxo-phytodienoic acid (12-OPDA) | OPR & β-oxidation steps | Jasmonic Acid (JA) | Peroxisome |

This table provides a simplified overview of the key enzymatic steps in the jasmonic acid pathway originating from this compound. Data sourced from natural-necessity.comresearchgate.net.

Plants respond to both living (biotic) and non-living (abiotic) threats by activating the LOX pathway, leading to the accumulation of oxylipins, including this compound. natural-necessity.comresearchgate.net This response is a fundamental aspect of plant immunity and stress adaptation.

Biotic Stress: Upon attack by bacterial or fungal pathogens, lipases are activated, releasing fatty acids that 13-LOX converts into this compound. natural-necessity.comfrontiersin.org This molecule and its downstream products, like jasmonic acid, are integral to inducing defense-related gene expression. ontosight.airesearchgate.net For instance, the recognition of a pathogen can activate both 9-LOX and 13-LOX dependent pathways, triggering a defensive hypersensitive response. mdpi.com

Abiotic Stress: Physical damage, wounding, thermal stress, and salt stress also trigger an increase in 13-LOX activity. mdpi.comnih.gov The resulting accumulation of this compound and subsequent jasmonates helps mediate the plant's response to the physical or environmental challenge. nih.gov

Table 2: Role of this compound in Plant Stress Responses

Stress Type Plant Response Role of this compound References
Biotic Pathogen infection (bacteria, fungi) Increased 13-LOX activity; this compound acts as a precursor to defense hormones (jasmonates) and has direct antimicrobial properties. natural-necessity.comfrontiersin.org
Abiotic Wounding, Mechanical Damage Rapid accumulation of this compound and its derivatives (e.g., traumatin) to initiate wound-healing and defense gene activation. natural-necessity.comapsnet.org

| Abiotic | Thermal or Salt Stress | Increased 13-LOX activity is observed, indicating a role for the pathway in stress tolerance signaling. | mdpi.comnih.gov |

In the critical interaction between plant seeds and pathogenic fungi like Aspergillus spp., this compound is considered a putative resistance factor. apsnet.orgnih.gov Research on maize and peanut seeds has revealed a fascinating molecular cross-talk mediated by oxylipins. apsnet.orgunl.edu While a related compound, 9S-HPODE, appears to promote fungal infection and is considered a susceptibility factor, this compound has the opposite effect. apsnet.orgunl.edu The presence of this compound and its downstream derivatives can reduce the expression of aflatoxin gene transcripts in the fungus, thereby inhibiting the production of these harmful mycotoxins. scialert.netunl.edu This suggests that plants expressing higher levels of 13-LOX, which produces this compound, may possess enhanced resistance to mycotoxigenic fungal colonization. apsnet.orgapsnet.org

Response to Abiotic and Biotic Stresses in Plants

Interactions with Fungal Organisms and Their Physiology

Plant-derived this compound can directly influence the life cycle and metabolism of fungi, demonstrating a clear case of inter-kingdom signaling. The fungus appears to interpret these plant-produced molecules as developmental cues, which can alter its growth and virulence. apsnet.orgunl.edu

This compound has been shown to affect the differentiation processes of mycotoxigenic fungi, particularly the genus Aspergillus. apsnet.org Studies have demonstrated that this compound, along with other fatty acid hydroperoxides, can induce asexual sporulation (conidiation) in Aspergillus spp. scialert.netunl.edu This effect is thought to occur because the plant-produced oxylipins mimic the fungus's own endogenous sporogenic factors. apsnet.orgunl.edu Therefore, by producing this compound, the plant inadvertently provides a signal that encourages fungal proliferation, even as it may be simultaneously inhibiting other fungal processes.

One of the most significant ecological roles of this compound is its ability to modulate the production of mycotoxins by pathogenic fungi. scialert.netapsnet.org In the interaction between seeds and fungi such as Aspergillus flavus and Aspergillus parasiticus, this compound acts as a potent inhibitor of aflatoxin biosynthesis. natural-necessity.comscialert.net Research has shown that while 9S-HPODE promotes or extends the period of aflatoxin gene expression, this compound and its derivatives (including jasmonic acid) reduce the levels of aflatoxin gene transcripts, thereby suppressing toxin production. scialert.netunl.edu This inhibitory effect is distinct from any impact on fungal growth, highlighting a specific signaling role. unl.edu This makes the ratio of 13S-HPODE to 9S-HPODE produced by the plant a critical determinant in the outcome of the seed-pathogen interaction. apsnet.orgnih.gov

Table 3: Effects of this compound on Aspergillus spp. Physiology

Fungal Process Effect of this compound Contrasting Effect of 9S-HPODE Mechanism/Note References
Sporulation Promotes/Induces asexual sporulation (conidiation) Also promotes sporulation Mimics endogenous fungal sporogenic factors. scialert.netapsnet.orgunl.edu

| Mycotoxin Production | Inhibits aflatoxin biosynthesis | Stimulates/Extends aflatoxin biosynthesis | Reduces expression of aflatoxin gene transcripts. Acts as a "resistance factor" from the plant's perspective. | natural-necessity.comscialert.netapsnet.orgunl.edu |

Table 4: List of Compounds Mentioned

Compound Name Abbreviation
13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid This compound
9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid 9S-HPODE
Jasmonic Acid JA
Linoleic Acid LA
Methyl Jasmonate MeJA
12-oxo-phytodienoic acid 12-OPDA
Traumatin

Perception by Fungal G Protein-Coupled Receptors (e.g., GprD)

The perception of oxylipins like 13(S)-hydroperoxyoctadecadienoic acid (this compound) by fungi is a critical aspect of inter-kingdom communication, particularly in the context of plant-fungal interactions. Research has identified G protein-coupled receptors (GPCRs) as the primary mediators of this perception. In the model filamentous fungus Aspergillus nidulans, the GPCR known as GprD has been specifically implicated in recognizing this compound. nih.govu-tokyo.ac.jp

Studies involving the characterization of A. nidulans GPCR disruption mutants were instrumental in identifying GprD's role. nih.gov When ten different GPCR mutants were assessed for their response to various oxylipins, the mutant lacking the gprD gene (∆gprD) showed a distinct inability to perceive this compound. nih.govnih.govusda.gov This finding strongly suggests that GprD functions as a receptor for this compound and its derivatives. nih.gov While several mammalian GPCRs are known to sense oxylipins, GprD was one of the first fungal GPCRs identified as a potential oxylipin receptor. nih.gov This signaling mechanism is not only crucial for developmental processes in Aspergillus species but is also hypothesized to exist in other fungi, such as Trichoderma atroviride, which possesses an ortholog of gprD. asm.org The interaction between this compound and GprD initiates a downstream signaling cascade that has significant effects on fungal development and metabolism. asm.orgfrontiersin.orgfrontiersin.org

Table 1: Research Findings on the Role of GprD in this compound Perception

Fungal Species Receptor Experimental Approach Key Finding Reference(s)
Aspergillus nidulans GprD Characterization of GPCR disruption mutants. GprD is responsible for the perception of this compound and other related oxylipins. nih.govusda.gov
Aspergillus nidulans GprD Assessment of cAMP response in GPCR mutants. The ∆gprD mutant does not exhibit a cAMP burst in response to this compound. nih.gov
Aspergillus fumigatus GprC and/or GprD Comparative studies. Oxylipins are likely ligands for these GPCRs, activating the cAMP pathway. frontiersin.orgfrontiersin.org
Trichoderma atroviride GprD ortholog Transcriptional analysis and hypothesis. It is hypothesized that 13-HpODE signals via GPCRs in this fungus. asm.org

Impact on Fungal cAMP Levels

A primary consequence of G protein signaling activation in fungi is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The perception of this compound by the GprD receptor directly leads to a significant and rapid increase in fungal cAMP concentrations. nih.govasm.org This response has been well-documented in Aspergillus nidulans, where the application of this compound induces a cAMP burst in a dose-dependent manner. nih.gov

Experiments have demonstrated that wild-type A. nidulans shows a marked increase in cAMP production upon exposure to this compound. nih.govfrontiersin.org Conversely, this effect is abolished in mutants that lack the components essential for this signaling pathway. For instance, the ∆gprD mutant fails to accumulate cAMP when treated with this compound, confirming that GprD is necessary for the signal transduction that leads to cAMP production. nih.govfrontiersin.org Similarly, a mutant lacking the adenylate cyclase gene (∆cyaA), the enzyme responsible for synthesizing cAMP, also shows no significant increase in cAMP levels when exposed to the oxylipin. nih.gov This signaling cascade, initiated by this compound and mediated by GprD, ultimately influences key fungal processes such as sporulation and the production of secondary metabolites. nih.govfrontiersin.orgfrontiersin.org

**Table 2: Effect of this compound on cAMP Levels in *Aspergillus nidulans***

Fungal Strain Treatment Observed cAMP Response Conclusion Reference(s)
Wild Type This compound Dose-dependent increase in cAMP levels. This compound stimulates cAMP production. nih.gov
∆gprD Mutant This compound No significant increase in cAMP levels compared to control. GprD is required for the cAMP response to this compound. nih.govfrontiersin.org
∆cyaA Mutant (Adenylate Cyclase) This compound No significant increase in cAMP levels. Adenylate cyclase is essential for the this compound-induced cAMP burst. nih.gov

Methodological Paradigms in 13 S Hpode Academic Research

In Vitro Cellular Models and Experimental Systems

The study of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) and its biological activities heavily relies on in vitro cellular models. These systems provide a controlled environment to dissect the molecular mechanisms through which this lipid hydroperoxide exerts its effects. A variety of cell lines, derived from different tissues and species, have been instrumental in elucidating the role of this compound in physiological and pathological processes.

Human Colon Cancer Cell Lines (e.g., HCT116, CCF52)

Human colon cancer cell lines, such as HCT116 and CCF52, have served as crucial models to investigate the impact of this compound on cancer cell apoptosis. Research has demonstrated that this compound plays a significant role in inducing programmed cell death in these cells. researchgate.netnih.gov

Studies have shown that this compound promotes apoptosis in HCT116 and CCF52 cells by up-regulating the expression of key tumor suppressor proteins, p53 and p21. researchgate.netnih.gov This suggests a pathway where this compound triggers a cellular response leading to the activation of apoptotic signaling cascades. Furthermore, in vivo studies using a colon cancer tumorigenic model have validated these in vitro findings, showing that this compound significantly reduces solid tumor growth by activating apoptosis. researchgate.netnih.gov The metabolite of this compound, 13(S)-HODE, has also been shown to inhibit cell proliferation and induce apoptosis in transformed colonic epithelial cells. nih.gov

Table 1: Research Findings on this compound in Human Colon Cancer Cell Lines

Cell Line Key Findings References
HCT116 Promotes apoptosis through up-regulation of p53 and p21 expression. researchgate.netnih.gov researchgate.net, nih.gov
CCF52 Induces apoptosis via up-regulation of p53 and p21. researchgate.netnih.gov researchgate.net, nih.gov

| RKO, HT-29 | The metabolite 13(S)-HODE inhibits cell proliferation and induces cell cycle arrest and apoptosis. nih.gov | nih.gov |

Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, BT-20)

In the context of breast cancer, cell lines such as the estrogen receptor-positive MCF-7 and the estrogen receptor-negative MDA-MB-231 and BT-20 have been utilized to explore the effects of this compound's primary metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).

Research indicates that 13(S)-HODE inhibits the growth of both MCF-7 and MDA-MB-231 cells in a time- and dose-dependent manner. nih.govnih.gov This growth inhibition is associated with the induction of apoptosis and cell cycle arrest. nih.govnih.govresearchgate.net Specifically, treatment with 13(S)-HODE leads to a significant increase in the sub-G1 population in the cell cycle, which is indicative of apoptosis. nih.gov In BT-20 human breast cancer cells, the formation of 13-HODE appears to be necessary for the mitogenic signals induced by transforming growth factor α (TGFα). researchgate.net

Table 2: Research Findings on 13(S)-HODE in Human Breast Cancer Cell Lines

Cell Line Key Findings References
MCF-7 13(S)-HODE inhibits cell growth, induces apoptosis, and causes cell cycle arrest. nih.govnih.gov nih.gov, nih.gov
MDA-MB-231 13(S)-HODE inhibits cell growth, induces apoptosis, and causes cell cycle arrest. nih.govnih.gov nih.gov, nih.gov

| BT-20 | 13-HODE formation is implicated in TGFα-induced mitogenic signaling. researchgate.net | researchgate.net |

A549 Lung Carcinoma Cells

The A549 human lung carcinoma cell line is a widely used model to study the molecular pathways involved in lung cancer and inflammation. In these cells, the role of this compound has been investigated primarily in the context of interleukin-13 (IL-13) induced signaling.

Studies have revealed that IL-13 promotes apoptosis in A549 cells through a pathway that involves 15-lipoxygenase (15-LO), peroxisome proliferator-activated receptor gamma (PPARγ), and monoamine oxidase-A (MAO-A). researchgate.netnih.gov this compound, as an endogenous product of 15-LO activity, is a key mediator in this process. researchgate.netnih.govcapes.gov.br The signaling cascade stimulated by IL-13 and this compound leads to MAO-A-mediated intracellular reactive oxygen species (ROS) production, which in turn induces the expression of p53 and p21, ultimately resulting in apoptosis. researchgate.netnih.govmdpi.com However, one study found that the direct addition of this compound to A549 cells did not lead to an upregulation of MIP-1α mRNA expression, suggesting specificity in its downstream effects. physiology.org

Table 3: Research Findings on this compound in A549 Lung Carcinoma Cells

Experimental Context Key Findings References
IL-13 Stimulation IL-13 promotes apoptosis via a 15-LO/13(S)-HpODE/PPARγ/MAO-A pathway. researchgate.netnih.govcapes.gov.br researchgate.net, nih.gov, capes.gov.br
Downstream Signaling Stimulates MAO-A-mediated intracellular ROS production and subsequent p53 and p21 induction. researchgate.netnih.govmdpi.com researchgate.net, nih.gov, mdpi.com

| Chemokine Expression | Direct treatment with this compound did not upregulate MIP1-α mRNA expression. physiology.org | physiology.org |

Caco-2 Intestinal Epithelial Cells (Differentiated and Poorly-Differentiated)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a versatile model that can be studied in both a poorly-differentiated state, representing tumor cells, and a differentiated state, resembling mature enterocytes. nih.govresearchgate.net This allows for the investigation of 13-HpODE's effects on different stages of intestinal cell development.

In differentiated Caco-2 cells, 13-HpODE has been shown to induce the gene expression of pro-inflammatory cytokines such as TNF-α and MCP-1. mdpi.com It also induces apoptosis in both undifferentiated and differentiated Caco-2 cells. mdpi.com Furthermore, studies using RNA sequencing have revealed that 13-HpODE alters the gene expression profile in intestinal epithelial cells, enhancing pathways related to lipid metabolism, including steroid hormone biosynthesis and PPAR signaling, while suppressing those involved in the cell cycle and DNA synthesis/repair. researchgate.netnih.gov In poorly-differentiated Caco-2 cells, 13-HpODE treatment was found to induce genes related to detoxification and various metabolic pathways, which could potentially create a tumorigenic environment. dntb.gov.ua

Table 4: Research Findings on this compound in Caco-2 Intestinal Epithelial Cells

Cell State Key Findings References
Differentiated Induces pro-inflammatory gene expression (TNF-α, MCP-1). mdpi.com Induces apoptosis. mdpi.com Alters gene expression related to lipid metabolism and cell cycle. researchgate.netnih.gov mdpi.com, nih.gov, researchgate.net

| Poorly-Differentiated | Induces apoptosis. mdpi.com Induces expression of genes related to detoxification and metabolic pathways. dntb.gov.ua | mdpi.com, dntb.gov.ua |

Syrian Hamster Embryo Cells

Syrian hamster embryo (SHE) cells have been instrumental in elucidating the role of this compound in growth factor signaling pathways. Research in this model has demonstrated a direct action for this compound in modulating the cellular response to epidermal growth factor (EGF). caymanchem.combiocompare.com

Specifically, this compound stimulates EGF-dependent mitogenesis and up-regulates EGF-dependent tyrosine phosphorylation. caymanchem.combiocompare.comnih.gov The mechanism underlying this effect involves the attenuation of the dephosphorylation of the EGF receptor (EGFR). nih.gov By inhibiting the dephosphorylation of EGFR, this compound extends the duration of the receptor's activation, thereby augmenting the downstream signaling cascade. nih.gov Further studies have shown that this compound enhances the EGF-dependent phosphorylation of SHP-2 and its association with the EGFR, particularly in a tumor suppressor gene plus phenotype (supB+). nih.gov

Table 5: Research Findings on this compound in Syrian Hamster Embryo Cells

Experimental System Key Findings References
EGF Signaling Stimulates EGF-dependent mitogenesis. caymanchem.combiocompare.comnih.gov caymanchem.com, biocompare.com, nih.gov
Tyrosine Phosphorylation Up-regulates EGF-dependent tyrosine phosphorylation. caymanchem.combiocompare.comnih.gov caymanchem.com, biocompare.com, nih.gov
Mechanism of Action Attenuates dephosphorylation of the EGF receptor. nih.gov nih.gov

| SHP-2 Interaction | Increases EGF-dependent phosphorylation of SHP-2 and its association with EGFR. nih.gov | nih.gov |

Porcine Vascular Smooth Muscle Cells (VSMCs)

Porcine vascular smooth muscle cells (VSMCs) have been used as a model to investigate the effects of 13-HpODE in the context of atherosclerosis. Oxidized lipids are known to play a role in the development of atherosclerotic lesions, and 13-HpODE is a significant component of oxidized low-density lipoprotein (LDL). ahajournals.orgnih.gov

In porcine VSMCs, 13-HpODE has been shown to activate several key signaling kinases, including Ras, extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun amino-terminal kinase (JNK). ahajournals.orgnih.gov Furthermore, 13-HpODE specifically activates the oxidant stress-responsive transcription factor, nuclear factor-κB (NF-κB). ahajournals.orgnih.govresearchgate.net This activation leads to the transcriptional regulation of inflammatory genes, such as vascular cell adhesion molecule-1 (VCAM-1), which is a key player in the atherogenic process. ahajournals.orgnih.gov The metabolite 13-HODE has also been shown to induce dose-dependent relaxation of porcine coronary artery rings.

Table 6: Research Findings on this compound in Porcine Vascular Smooth Muscle Cells

Experimental System Key Findings References
Signal Transduction Activates Ras, ERK1/2, p38, and JNK. ahajournals.orgnih.gov ahajournals.org, nih.gov
Transcription Factor Activation Activates NF-κB. ahajournals.orgnih.govresearchgate.net ahajournals.org, researchgate.net, nih.gov
Inflammatory Gene Expression Increases VCAM-1 promoter activation. ahajournals.orgnih.gov ahajournals.org, nih.gov

| Vascular Tone | The metabolite 13-HODE induces relaxation of coronary artery rings. | |

Human Aortic Endothelial Cells (HAEC)

Human Aortic Endothelial Cells (HAEC) are a crucial in vitro model for studying the effects of this compound on the vascular endothelium. Research using HAEC has revealed that this compound is a potent inducer of heme oxygenase 1 (HO-1), an enzyme with significant antioxidant and anti-inflammatory properties. nih.gov When compared with other oxidized lipids, this compound demonstrates a strong, though lesser, capacity for HO-1 induction than nitro-linoleic acid (LNO2) and hemin. nih.gov This induction by this compound in endothelial cells appears to be mediated through iron-dependent mechanisms. nih.gov

Furthermore, studies have investigated the role of this compound in monocyte chemotaxis, a key event in the development of atherosclerosis. plos.org LDL containing oxidized phospholipids (B1166683), including this compound, can induce the production of monocyte chemoattractant protein-1 (MCP-1) by HAEC. plos.org Interestingly, certain peptides have been shown to bind to this compound, which can reduce the release of these monocyte chemotactic factors from LDL-stimulated HAEC. plos.orgnih.gov This suggests a direct role for this compound in the inflammatory processes within the vascular wall. In some contexts, treatment with this compound has been associated with the downregulation of certain chemokines like CXCL1, CXCL8 (IL-8), and CCL20 in HAEC. researchgate.net

The antioxidant capacity of High-Density Lipoprotein (HDL) can be impaired by the presence of oxidized fatty acids. frontiersin.org Studies using HAEC have demonstrated that HDL from healthy individuals can reduce oxidative stress; however, the addition of oxidized fatty acids can disrupt this protective function. frontiersin.org

Table 1: Summary of Research Findings in Human Aortic Endothelial Cells (HAEC)

Finding Methodology Key Outcome Reference
HO-1 Induction Treatment of HAEC with this compound and comparison with other inducers. This compound is a potent inducer of HO-1 expression. nih.gov
Monocyte Chemotaxis LDL-stimulated HAEC in the presence of peptides that bind this compound. Peptides binding to this compound reduce monocyte chemotactic factor release. plos.orgnih.gov
Chemokine Regulation Treatment of HAEC with this compound and analysis of chemokine expression. Downregulation of CXCL1, CXCL8 (IL-8), and CCL20. researchgate.net

Primary Porcine Thyrocytes

Primary porcine thyrocytes serve as a valuable model for investigating the influence of lipid peroxidation products on thyroid gland function. Research has shown that treating these cells with 13-HpODE can lead to a reduction in the relative mRNA concentrations of dual oxidase-2 (DUOX2) and a decrease in the formation of hydrogen peroxide. nih.govhogrefe.comresearchgate.net Since hydrogen peroxide production is a rate-limiting step in the synthesis of thyroid hormones, this finding suggests that 13-HpODE could impact hormone formation. nih.govhogrefe.com

Interestingly, treatment with 13-HpODE did not affect the viability of the thyrocytes or the mRNA levels of other key genes involved in thyroid hormone synthesis, such as the sodium iodide symporter, thyrotropin receptor, and thyroid peroxidase. nih.govhogrefe.com However, it did lead to an increase in the activities of the antioxidant enzymes superoxide (B77818) dismutase and glutathione (B108866) peroxidase, indicating a cellular response to oxidative stress induced by the compound. nih.govhogrefe.comresearchgate.net

Table 2: Summary of Research Findings in Primary Porcine Thyrocytes

Finding Methodology Key Outcome Reference
Gene Expression Treatment of thyrocytes with 13-HpODE and analysis of mRNA levels. Reduced mRNA for dual oxidase-2. nih.govhogrefe.comresearchgate.net
Hydrogen Peroxide Formation Measurement of hydrogen peroxide in 13-HpODE-treated thyrocytes. Decreased formation of hydrogen peroxide. nih.govhogrefe.comresearchgate.net
Antioxidant Enzyme Activity Measurement of superoxide dismutase and glutathione peroxidase activity. Increased activity of antioxidant enzymes. nih.govhogrefe.comresearchgate.net

Macrophage Cell Lines (e.g., RAW 264.7 cells, Mouse Peritoneal Macrophages)

Macrophage cell lines, such as RAW 264.7 and primary mouse peritoneal macrophages, are extensively used to study the immunomodulatory effects of this compound. In these cells, this compound and its related metabolites have been shown to exert anti-inflammatory effects. researchgate.netresearchgate.net Specifically, they can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by inactivating the NLRP3 inflammasome complex through a PPAR-γ-dependent pathway. researchgate.netportlandpress.comacs.org This leads to a reduction in the production of pro-inflammatory cytokines. portlandpress.com

Furthermore, this compound has been observed to stimulate the pro-inflammatory NF-κB pathway in macrophages. rug.nl Studies using inhibitors of 15-LOX-1, the enzyme that produces this compound, have shown protection of RAW 264.7 macrophages from LPS-induced cytotoxicity. rug.nlnih.gov Inhibition of 15-LOX-1 also leads to a downregulation in the formation of oxidative mediators like lipid peroxides and nitric oxide. rug.nl

Table 3: Summary of Research Findings in Macrophage Cell Lines

Finding Methodology Key Outcome Reference
Anti-inflammatory Effects Treatment of macrophages with this compound metabolites and LPS stimulation. Inactivation of NLRP3 inflammasome and reduced pro-inflammatory markers via PPAR-γ. researchgate.netportlandpress.comacs.org
Pro-inflammatory Signaling Investigation of NF-κB pathway activation. This compound stimulates the NF-κB pathway. rug.nl

Recombinant Receptor Expression Systems (e.g., Chinese Hamster Ovary Cells)

Recombinant receptor expression systems, particularly Chinese Hamster Ovary (CHO) cells, have been instrumental in identifying specific cellular receptors for this compound. These systems allow for the expression of a single human receptor in a cell line that does not naturally express it, enabling direct assessment of ligand-receptor interactions.

Through this methodology, it has been demonstrated that this compound can directly activate the human G protein-coupled receptor 132 (GPR132, also known as G2A). wikipedia.org However, its potency as a GPR132 activator is significantly weaker compared to other oxidized linoleic acid metabolites like 9(S)-HpODE and 9(S)-HODE. wikipedia.org These findings are crucial for understanding the specific signaling pathways that this compound may trigger in various cell types.

Table 4: Summary of Research Findings in Recombinant Receptor Expression Systems

Finding Methodology Key Outcome Reference

Monocyte Cell Lines

Monocyte cell lines are employed to investigate the role of this compound in processes related to immune cell function and differentiation. Studies have shown that incubation of the U937 human monocytic cell line with this compound induces the expression of Monoamine Oxidase-A (MAO-A). core.ac.uk This suggests that this compound, as a product of the 15-lipoxygenase-1 (15-LOX-1) pathway, is involved in the signaling cascade that regulates MAO-A expression in these cells. core.ac.uk Furthermore, research indicates that the monohydroxyl derivatives of linoleic acid, 9-HODE and 13-HODE, which are downstream metabolites of their respective hydroperoxides, act as PPAR-γ agonists and increase the uptake of fatty acids in monocyte cell lines. portlandpress.com

Table 5: Summary of Research Findings in Monocyte Cell Lines

Finding Methodology Key Outcome Reference
Enzyme Induction Incubation of U937 cells with this compound. Induction of MAO-A expression. core.ac.uk

Preclinical Animal Models for Disease Research

Colon Cancer Tumorigenic Studies (e.g., Syngeneic Mice Models)

Syngeneic mouse models, where tumor tissue and the host mouse are immunologically compatible, provide a valuable in vivo platform for studying the effects of this compound on cancer development and progression. Research utilizing these models has demonstrated that this compound can significantly reduce the growth of solid tumors. researchgate.netnih.gov This anti-tumor effect is achieved through the activation of apoptosis, or programmed cell death, within the cancer cells. researchgate.netnih.govresearchgate.net

The proposed mechanism involves the activation of PPARγ, which in turn leads to a signaling cascade involving MAO-A, the generation of reactive oxygen species (ROS), and the upregulation of p53 and p21, key regulators of the cell cycle and apoptosis. researchgate.netnih.govresearchgate.net These in vivo findings corroborate in vitro studies on colon cancer cell lines and identify this compound as a compound with potential chemo-preventive properties. nih.gov

Table 6: Summary of Research Findings in Colon Cancer Tumorigenic Studies

Finding Methodology Key Outcome Reference
Tumor Growth Inhibition In vivo colon cancer tumorigenic study using a syngeneic mouse model. This compound significantly reduces solid tumor growth. researchgate.netnih.gov
Apoptosis Induction Analysis of tumor tissue from the syngeneic mouse model. The reduction in tumor growth is mediated through the activation of apoptosis. researchgate.netnih.govresearchgate.net

Human Breast Cancer Xenografts in Mice

The study of 13(S)-hydroperoxyoctadecadienoic acid (this compound) and its reduced form, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), in the context of breast cancer often involves the use of human breast cancer xenografts in mice. This in vivo model is crucial for understanding the role of these lipid metabolites in tumor growth and progression.

In this model, human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), are implanted into immunodeficient mice. wikipedia.org Research has indicated that the production of 13(S)-HODE is seemingly necessary for the growth of human breast cancer xenografts in these animal models. wikipedia.org Studies have shown that 13(S)-HODE can stimulate the proliferation of these human breast cancer cell lines. wikipedia.org Furthermore, among various polyunsaturated fatty acid metabolites measured in human breast cancer tissue, only 13-HODE (with the specific stereoisomer not always defined) was found to be significantly elevated in more rapidly growing cancers compared to slower-growing ones. wikipedia.org

One experimental approach involves a perfusion system designed for MCF-7 human breast xenografts. nih.gov In these studies, the tumors are perfused with blood supplemented with various agents to monitor the tumor's uptake of linoleic acid and its subsequent conversion to 13-HODE, which is then released into circulation. nih.gov Such studies have suggested an association between 13-HODE release and the phosphorylation of ERK1/2, a key signaling pathway in cancer cell proliferation. nih.gov

Prostate Cancer Animal Models

Animal models are instrumental in elucidating the role of the 15-lipoxygenase-1 (15-LOX-1) pathway and its product, 13(S)-HODE, in prostate cancer. Research indicates that 15-LOX-1 is often overexpressed in prostate cancer tissue compared to non-cancerous tissue. wikipedia.org The effects of 15-LOX-1 in promoting prostate cancer growth appear to be mediated by its production of 13(S)-HODE. wikipedia.org

The 15-LOX-1/13(S)-HODE axis has been shown to promote the growth of prostate cancer in various animal models. wikipedia.org These models are critical for investigating how dietary factors can influence tumor development. For instance, dietary intervention studies in animal models with human prostate cancer explants have shown that an increased intake of linoleic acid (an omega-6 fatty acid) promotes tumor growth, while an increased intake of stearidonic acid (an omega-3 fatty acid) reduces it. wikipedia.org

Computational approaches, such as network pharmacology, have identified this compound as a bioactive compound with potential interactions with molecular targets involved in prostate cancer progression, such as SRC. heca-analitika.com While these are in silico findings, they provide a basis for further in vivo validation using prostate cancer animal models to assess efficacy and bioavailability. heca-analitika.com

Ex Vivo Organ Segment Studies (e.g., Rat Aortic Segments)

Ex vivo organ segment studies provide a valuable platform for investigating the direct physiological and pathological effects of lipid hydroperoxides like this compound on vascular tissues. While specific studies focusing solely on this compound in rat aortic segments are not extensively detailed in the provided context, the methodology is a recognized paradigm in lipid research. For instance, studies on the related enzyme ALOX15 have utilized rat aortic smooth muscle cells to investigate downstream effects. uzh.ch

This experimental setup allows for the controlled application of compounds to isolated tissue segments, enabling researchers to observe responses such as vasoconstriction, vasodilation, and inflammatory marker expression in a system that bridges the gap between in vitro cell culture and in vivo animal models.

Dietary Intervention Studies in Animal Models (e.g., Rats, Pigs)

Dietary intervention studies in animal models, including rats and pigs, are crucial for understanding how dietary components, particularly oxidized fats, influence physiological processes and disease development. It has been observed that dietary oxidized fats can affect thyroid function in both rats and pigs. researchgate.net

In one study, Sprague-Dawley rats were used to develop a model for choroidal neovascularization (CNV), a condition relevant to age-related macular degeneration, through the subretinal injection of this compound. nih.govresearchgate.net This research demonstrated that a single injection could induce CNV, with the neovascular areas being significantly greater in the eyes injected with this compound compared to controls. nih.govresearchgate.net

Pigs are also utilized as a model for human subjects in dietary studies due to physiological similarities. au.dk Research has investigated the effects of diets containing peroxidized lipids on the metabolic oxidative status of pigs, noting changes in serum vitamin E and thiobarbituric acid reactive substances (TBARS) content. researchgate.net Feeding thermally oxidized lipids to both rats and pigs has been shown to alter lipid metabolism by activating peroxisome proliferator-activated receptor α (PPARα). researchgate.net Furthermore, studies on primary porcine thyrocytes have explored the direct effects of 13-HpODE on the expression of genes involved in thyroid hormone synthesis. researchgate.net In aging rats, dietary supplementation with purslane, a plant source of various compounds, was found to modulate gut microbiota and fecal metabolites, including a decrease in this compound levels. nih.gov

Advanced "-omics" Technologies for Mechanistic Insight

RNA Sequencing (RNA-seq) for Global Gene Expression Profiling

RNA sequencing (RNA-seq) is a powerful high-throughput technology used to obtain a comprehensive snapshot of the transcriptome, providing insights into the molecular mechanisms underlying the effects of compounds like this compound.

In studies using intestinal epithelial cells (Caco-2), RNA-seq has been employed to characterize the changes in gene expression following treatment with 13-HpODE. mdpi.comnih.govmdpi.com These analyses have identified thousands of differentially expressed genes (DEGs). For example, in one study, 3094 DEGs were identified in 13-HPODE-treated cells, while another study on poorly-differentiated Caco-2 cells found 6648 DEGs, with 3345 upregulated and 3303 downregulated. mdpi.comnih.gov

Key findings from these RNA-seq studies indicate that 13-HpODE can:

Enhance lipid metabolic pathways, including peroxisome proliferator-activated receptor (PPAR) signaling, steroid hormone biosynthesis, and bile secretion. mdpi.comnih.gov

Promote detoxification mechanisms, such as those involving cytochrome-P450. nih.gov

Suppress pathways related to oxidative phosphorylation, the cell cycle, and DNA synthesis/repair. nih.gov

Impact ribosome biogenesis and mitochondrial function. mdpi.com

Enhance focal adhesion. nih.gov

These global gene expression profiles help to formulate hypotheses about how dietary lipid peroxides may contribute to the development or progression of diseases like inflammatory bowel disease and cancer. mdpi.com

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Validation

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a targeted and highly sensitive technique used to validate the gene expression changes identified through global profiling methods like RNA-seq.

In studies investigating the effects of 13-HpODE on Caco-2 intestinal cells, qRT-PCR has been consistently used to confirm the RNA-seq results. mdpi.comnih.govmdpi.com Researchers select a subset of representative DEGs based on their differential expression and involvement in key pathways for validation. For instance, in one study, 18 genes were selected for validation in the 13-HPODE-treated group. mdpi.com In another, 14 representative DEGs were chosen. nih.gov The results from qRT-PCR typically show a high correlation with the RNA-seq data, confirming the reliability of the transcriptomic analysis. oup.comnih.gov

Examples of genes validated by qRT-PCR in 13-HpODE-treated cells include those involved in PPAR signaling and lipid metabolism, such as PLIN2, HMGCS2, CPT1A, FABP1, and PCK1, which were found to be upregulated. mdpi.com This validation step is crucial for ensuring the accuracy of the findings before proceeding with further mechanistic studies. researchgate.net

Table of Research Findings from -omics Technologies

TechnologyCell/Animal ModelKey FindingsValidated Genes (Examples)
RNA-Sequencing (RNA-seq)Poorly-differentiated Caco-2 cellsIdentified 6648 differentially expressed genes; enhanced PPAR signaling, detoxification, and metabolic pathways; impacted ribosome biogenesis and mitochondrial function. mdpi.comPLIN2, HMGCS2, CPT1A, FABP1, PCK1 mdpi.com
RNA-Sequencing (RNA-seq)Differentiated Caco-2 cellsIdentified 3094 differentially expressed genes; enhanced lipid metabolism and detoxification; suppressed oxidative phosphorylation and cell cycle pathways. nih.govPCK1, DKK1 nih.gov
Quantitative RT-PCR (qRT-PCR)Poorly-differentiated Caco-2 cellsValidated RNA-seq results for 18 representative genes, confirming upregulation of genes in PPAR signaling. mdpi.comPLIN2, HMGCS2, CPT1A, FABP1, PCK1 mdpi.com
Quantitative RT-PCR (qRT-PCR)Differentiated Caco-2 cellsConfirmed RNA-seq results for 14 representative differentially expressed genes. nih.govPCK1, DKK1 nih.gov

Pathway Enrichment Analysis (e.g., KEGG pathways)

Pathway enrichment analysis, particularly utilizing the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, is a critical bioinformatic technique to understand the broader biological impact of 13(S)-Hydroperoxyoctadecadienoic acid (this compound). This method helps to identify whether the genes affected by this compound treatment are significantly over-represented in specific metabolic or signaling pathways.

In studies involving poorly-differentiated Caco-2 intestinal cells, this compound treatment has been shown to upregulate several KEGG pathways. mdpi.comnih.gov These include pathways related to lipid metabolism and cellular signaling, such as steroid hormone biosynthesis, bile secretion, and peroxisome proliferator-activated receptor (PPAR) signaling. mdpi.comnih.gov The upregulation of these pathways suggests that this compound can trigger detoxification mechanisms and influence lipid uptake and transport. mdpi.comnih.gov Additionally, pathways like retinol (B82714) metabolism and metabolism of xenobiotics by cytochrome P450 are also enhanced, indicating an induction of antioxidant defense responses against the oxidative stress caused by this compound. mdpi.comnih.gov

Conversely, this compound treatment has been observed to downregulate other significant pathways. These include those involved in fundamental cellular processes like ribosome biogenesis, RNA transport, and the spliceosome. mdpi.comnih.gov Suppression of these pathways, along with those related to the cell cycle and DNA replication and repair, suggests a potential reduction in cell proliferation. nih.gov Furthermore, the downregulation of oxidative phosphorylation points towards possible mitochondrial dysfunction. mdpi.com

The table below summarizes the key KEGG pathways affected by this compound treatment in poorly-differentiated Caco-2 cells as reported in scientific literature. mdpi.comnih.gov

Pathway Regulation KEGG Pathway Name Biological Implication Reference
UpregulatedSteroid hormone biosynthesisAltered lipid metabolism, potential role in intestinal barrier maintenance. mdpi.comnih.gov
UpregulatedPPAR signalingRegulation of lipid metabolism, homeostasis, and inflammation. mdpi.comnih.gov
UpregulatedRetinol metabolismInduction of antioxidant defense mechanisms. mdpi.com
UpregulatedMetabolism of xenobiotics by cytochrome P450Triggering of detoxification mechanisms. mdpi.comnih.gov
UpregulatedBile secretionAltered lipid uptake and transport. nih.gov
DownregulatedRibosome biogenesisPotential impact on protein synthesis and cell growth. mdpi.comnih.gov
DownregulatedRNA transportDisruption of fundamental cellular processes. mdpi.comnih.gov
DownregulatedSpliceosomeAltered RNA processing. mdpi.comnih.gov
DownregulatedOxidative phosphorylationPossible impaired mitochondrial function. mdpi.comnih.gov

Biochemical and Enzymatic Characterization Techniques

The study of this compound involves various biochemical and enzymatic characterization techniques to understand its formation, metabolism, and interaction with cellular components. This compound is primarily formed from the oxidation of linoleic acid, a process that can be catalyzed by lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase (15-LOX) in mammals and LOX-1 in plants like soybeans. caymanchem.com

A common method for the in-vitro preparation of this compound involves the oxidation of linoleic acid using soybean lipoxidase. mdpi.com The formation of the conjugated diene structure in this compound can be monitored spectrophotometrically by measuring the absorbance at 234 nm. mdpi.com

Once formed, this compound is a relatively unstable metabolite and is often reduced to the more stable corresponding hydroxy fatty acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), by peroxidases. hmdb.cawikipedia.org This reduction is a key step in its metabolic pathway.

Researchers also investigate the enzymatic pathways that metabolize this compound further. For instance, in garlic bulbs, this compound is a preferred substrate for the enzyme divinyl ether synthase. caymanchem.com

The interaction of this compound with other enzymes is also a subject of study. For example, it has been shown to be involved in the activation of other lipoxygenases. caymanchem.com The influence of this compound on enzyme activity, such as the inhibition of prostaglandin (B15479496) synthesis through the cyclooxygenase pathway, has also been reported. mdpi.com

Pharmacological Interventions in Experimental Models

To investigate the mechanisms of action of this compound, researchers utilize various pharmacological interventions in experimental models. These interventions involve the application of specific inhibitors or antioxidants to modulate the signaling pathways affected by this compound.

Antioxidants are frequently used to counteract the oxidative stress induced by this compound.

N-acetylcysteine (NAC): This antioxidant has been shown to block 13-HPODE-induced activation of the transcription factor nuclear factor-κB (NF-κB) in vascular smooth muscle cells. ahajournals.orgnih.gov In bovine mesenteric endothelial cells, NAC was found to ameliorate 13-HPODE-induced apoptosis and necrosis. nih.gov

Butylated Hydroxytoluene (BHT): BHT is another antioxidant used in studies involving this compound. For instance, in the preparation of 13-HPODE for animal studies, BHT-free ether is used for extraction to prevent unwanted reactions. nih.gov In other experimental setups, BHT has been used as a general antioxidant to study lipid peroxidation processes where 13-HPODE is a product. plos.org

Ebselen (B1671040): This compound, a glutathione peroxidase mimic and lipid peroxide scavenger, has been used in studies to investigate the signaling pathways activated by lipid hydroperoxides. pnas.orggsartor.org For example, in studies on human aortic endothelial cells, ebselen was used to probe the mechanisms of heme oxygenase-1 (HO-1) induction, a process in which 13-HPODE is known to be involved. pnas.orggsartor.org

Protein Kinase C (PKC) is a key enzyme in many signal transduction pathways. To determine its role in this compound-mediated effects, specific inhibitors are employed.

Calphostin C: In vascular smooth muscle cells, the PKC inhibitor calphostin C was found to completely abolish 13-HPODE-induced NF-κB DNA binding activity, indicating a crucial role for PKC in this process. ahajournals.orgnih.gov

Staurosporine and 1-(5-isoquinoline-sulfonyl)-2-methylpiperazine: These protein kinase inhibitors, along with calphostin C, have been shown to inhibit the enhanced adhesion of tumor cells to endothelium that is promoted by other lipoxygenase metabolites, a process that can be modulated by the balance with 13(S)-HODE (the reduced form of this compound). molbiolcell.org

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli. 13-HPODE has been shown to activate components of the MAPK pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun amino-terminal kinase (JNK). ahajournals.org To dissect the involvement of this pathway, specific inhibitors are used.

SB202190: This p38 MAPK inhibitor was used to investigate the signaling mechanisms of 13-HPODE in vascular smooth muscle cells. Interestingly, while it did not affect NF-κB DNA binding, it did block 13-HPODE-induced vascular cell adhesion molecule-1 (VCAM-1) transcription, suggesting a nuclear role for p38 MAPK in VCAM-1 regulation that is independent of NF-κB DNA binding. ahajournals.org

Given that lipoxygenases are the primary enzymes responsible for the synthesis of this compound from linoleic acid, inhibitors of these enzymes are used to study the consequences of reduced this compound production. caymanchem.comwikipedia.org

Nonredox type 5-lipoxygenase inhibitors (e.g., ZM 230487, L-739,010, CJ-13,610): The efficacy of these inhibitors can be influenced by the presence of hydroperoxides like this compound. nih.govnih.gov Studies have shown that the inhibitory potency of these compounds on 5-LO is significantly impaired in the presence of this compound, suggesting that the cellular redox state and peroxide levels are critical for their activity. nih.govnih.gov This highlights the complex interplay between lipoxygenase inhibitors and their products.

Emerging Research Frontiers and Translational Perspectives for 13 S Hpode

Comprehensive Analysis of 13(S)-HpODE's Role in Systemic Physiology and Complex Disease Pathogenesis

This compound and its downstream metabolites are implicated in a wide array of physiological and pathological processes. ontosight.ai In the vascular system, these compounds are linked to the pathogenesis of atherosclerosis. wikipedia.orgcaymanchem.com Membrane-esterified this compound has been found in human atherosclerotic plaques. caymanchem.com Its metabolite, 13(S)-HODE, contributes to plaque development by activating PPARγ, which in turn stimulates macrophages to increase their uptake of oxidized low-density lipoproteins, leading to the formation of foam cells. wikipedia.org

The role of the 15-lipoxygenase (15-LOX)/13(S)-HODE axis in cancer is complex and appears to be context-dependent. In colorectal cancer, there is a progressive reduction in 15-LOX-1 and its product 13(S)-HODE as the disease advances, and 13(S)-HODE has been shown to induce apoptosis in colon cancer cells. wikipedia.org Conversely, in prostate cancer, the 15-LOX-1/13(S)-HODE pathway seems to promote tumor growth. wikipedia.org In breast cancer, 13(S)-HODE has been observed to stimulate the proliferation of both estrogen receptor-positive and -negative cell lines. wikipedia.org Recent studies have also demonstrated that this compound can induce an apoptotic pathway in lung cancer, colorectal cancer, and glioblastoma cells, often involving the p53 and p21 signaling axis. researchgate.net

Furthermore, this compound is involved in inflammatory processes. ontosight.aiontosight.ai It can modulate inflammatory responses, and its levels often increase during inflammation. ontosight.ainih.gov Dietary lipid peroxides like 13-HpODE have been linked to gut pathologies, including inflammatory bowel disease and cancer, by inducing genes related to detoxification and altering metabolic pathways that may create a tumorigenic environment. mdpi.com

Exploration of this compound and its Metabolites as Biomarkers in Research Contexts

There is growing interest in using this compound and its metabolites, particularly HODEs, as biomarkers for various diseases and for assessing oxidative stress. researchgate.netjst.go.jp Elevated levels of total HODEs, which include various isomers of 9-HODE and 13-HODE, have been detected in the plasma and erythrocytes of patients with Alzheimer's disease and in the plasma of those with vascular dementia. wikipedia.org This suggests their potential as indicators for the presence and progression of neurodegenerative conditions. wikipedia.org

Table 2: Potential Biomarker Applications of 13-HODE

Disease/Condition Sample Type Finding Reference
Alzheimer's Disease Plasma, Erythrocytes Elevated levels of total HODEs wikipedia.org
Vascular Dementia Plasma Elevated levels of total HODEs wikipedia.org
Diabetes Plasma Specific HODE isomers may serve as early biomarkers researchgate.net
General Oxidative Stress Plasma, Urine, Erythrocytes Total HODE levels reflect oxidative status researchgate.netjst.go.jp

Evaluation of this compound as a Modulator of Cellular Processes in Diverse Disease Models

This compound has been shown to be a potent modulator of fundamental cellular processes such as proliferation, apoptosis, and differentiation in a variety of disease models. ontosight.airesearchgate.net In cancer research, this compound and its metabolite 13(S)-HODE have demonstrated dual roles. For instance, 13(S)-HODE can inhibit the growth of breast and colorectal cancer cells, in some cases by down-regulating PPARδ or activating PPARγ to induce apoptosis. acs.org Conversely, it has been implicated in promoting the growth of prostate cancer. wikipedia.org

A significant body of research highlights the pro-apoptotic capabilities of this compound. Studies using lung carcinoma, colorectal cancer, and glioblastoma cell lines have shown that this compound can trigger apoptosis, often through the upregulation of p53 and p21. researchgate.net In a syngeneic mouse model of colon cancer, this compound was found to significantly reduce tumor growth by activating apoptosis. researchgate.net In glioblastoma cells, inhibiting the IL-13 decoy receptor leads to the induction of 15-LOX-1, the enzyme that produces this compound, which subsequently activates PPARγ and leads to apoptosis. aacrjournals.org

In non-cancer models, such as intestinal epithelial cells (Caco-2), 13-HPODE treatment significantly alters gene expression. mdpi.comnih.gov It has been shown to enhance PPAR signaling and pathways related to detoxification, while also suppressing oxidative phosphorylation, indicating an impact on mitochondrial function. mdpi.comnih.gov These changes in cellular metabolism and signaling can contribute to the development or progression of intestinal diseases. mdpi.com

Integration into Multi-Omics Research for a Holistic Understanding of its Biological Network Interactions

The complexity of this compound's biological functions necessitates a systems-level approach for a comprehensive understanding. Multi-omics strategies, which integrate data from transcriptomics, proteomics, and metabolomics, are proving invaluable in mapping the extensive network interactions of this lipid mediator. nih.govfrontiersin.org

For example, studies combining metabolomics and transcriptomics in intestinal epithelial cells have revealed how 13-HPODE treatment leads to widespread changes in gene expression. mdpi.comnih.gov These analyses identified thousands of differentially expressed genes, revealing that 13-HPODE enhances pathways like PPAR signaling and steroid hormone biosynthesis while suppressing those related to the cell cycle and oxidative phosphorylation. nih.govresearchgate.net This integrated approach provides a clearer picture of how dietary lipid peroxides can modulate cellular processes and potentially contribute to disease. mdpi.com

Multi-omics has also been applied to understand the interplay between the gut microbiota, host metabolism, and lipids like this compound. In a chicken model, integrated analysis of the microbiome, metabolome, and transcriptome showed that certain gut bacteria were positively correlated with lipid metabolites, including this compound, and with genes related to muscle development, while being negatively correlated with fat synthesis genes. nih.govresearchgate.net In the study of diabetic nephropathy, multi-omics analysis of kidney tissues identified significant disruptions in linoleic acid metabolism, with reduced levels of metabolites such as 13-HODE, pointing to this pathway as a potential therapeutic target. frontiersin.org These studies underscore the power of multi-omics to place this compound within broader biological networks and to uncover its role in complex physiological and pathological states.

Q & A

Q. What are the established methods for synthesizing and characterizing 13(S)-HPODE in laboratory settings?

  • Answer : this compound is synthesized via enzymatic or non-enzymatic oxidation of linoleic acid. For enzymatic synthesis, lipoxygenases (e.g., soybean LOX-1) are used under controlled oxygen conditions. Non-enzymatic methods involve photoxidation or metal-catalyzed oxidation. Characterization typically employs LC-MS/MS for structural confirmation, with retention time and fragmentation patterns compared to standards . Purity is assessed using HPLC with UV detection at 234 nm (absorbance of conjugated dienes). Quantification requires calibration curves with authentic standards, and stereochemical confirmation uses chiral chromatography or enzymatic stereoselectivity assays .

Q. How can researchers ensure reproducibility when studying this compound's biological effects?

  • Answer : Reproducibility requires strict control of experimental conditions:
  • Storage : Store this compound at -80°C under argon to prevent degradation.
  • Handling : Use antioxidants (e.g., BHT) in buffers to minimize auto-oxidation.
  • Dosage : Standardize concentrations via molar extinction coefficients (ε = 23,000–25,000 M⁻¹cm⁻¹ at 234 nm).
  • Validation : Include positive controls (e.g., known pro-inflammatory responses in endothelial cells) and negative controls (vehicle-only treatments) .

Q. What analytical techniques are recommended for detecting this compound in complex biological matrices?

  • Answer : LC-MS/MS with multiple reaction monitoring (MRM) is optimal. Use reverse-phase C18 columns and mobile phases of water/acetonitrile with 0.1% formic acid. Key transitions: m/z 311→293 (loss of H₂O) and 311→171 (cleavage at the hydroperoxide group). For tissue samples, solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Data should be normalized to total lipid content or protein concentration .

Advanced Research Questions

Q. How can conflicting data on this compound's role in oxidative stress be resolved?

  • Answer : Contradictions often arise from model systems (e.g., cell types, species differences) or assay conditions. To address this:
  • Meta-analysis : Pool data from studies using comparable dosages (e.g., 1–10 µM) and exposure times.
  • Mechanistic studies : Use genetic knockdown models (e.g., siRNA for Nrf2 or NF-κB) to isolate signaling pathways.
  • Redox profiling : Measure simultaneous changes in glutathione, ROS, and lipid peroxidation byproducts (e.g., MDA) to contextualize this compound's effects .

Q. What experimental designs are suitable for studying this compound's dual pro- and anti-inflammatory effects?

  • Answer : Use a time-course and dose-response matrix. For example:
  • Low doses (0.1–1 µM) : Assess anti-inflammatory markers (e.g., IL-10, HO-1 induction) in macrophages.
  • High doses (5–20 µM) : Measure pro-inflammatory cytokines (TNF-α, IL-6) and COX-2 expression.
  • Include inhibitors (e.g., NDGA for lipoxygenase, SC-560 for COX-1) to identify enzymatic pathways. Transcriptomic profiling (RNA-seq) can reveal dose-dependent gene clusters .

Q. How can researchers validate the specificity of this compound antibodies in immunohistochemistry?

  • Answer : Validate antibodies via:
  • Competitive ELISA : Pre-incubate antibodies with excess this compound or its stereoisomers (e.g., 13(R)-HPODE).
  • Knockout controls : Use tissues from LOX-12-deficient mice, which lack endogenous this compound.
  • Cross-reactivity tests : Check against structurally similar hydroperoxides (e.g., 9-HPODE) .

Q. What strategies mitigate this compound's instability during in vivo experiments?

  • Answer : Use slow-release formulations (e.g., PEGylated liposomes) or continuous infusion pumps. Monitor degradation in real time via microdialysis coupled with LC-MS. For genetic models, induce conditional overexpression of LOX-12 in specific tissues to study localized effects .

Methodological Challenges

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Answer : Implement QC/QA protocols:
  • Purity checks : Each batch must have ≥95% purity (HPLC).
  • Stability testing : Assess degradation over 24 hours at 4°C and 37°C.
  • Biological validation : Test each batch in a standardized assay (e.g., platelet aggregation inhibition) .

Q. What statistical approaches are appropriate for analyzing this compound's dose-dependent effects?

  • Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For omics data, apply Benjamini-Hochberg correction to control false discovery rates. Multivariate analysis (PCA or PLS-DA) identifies correlations between this compound levels and phenotypic outcomes .

Ethical and Reporting Standards

Q. How can studies involving this compound in animal models comply with ethical guidelines?

  • Answer : Follow ARRIVE 2.0 guidelines:
  • Sample size justification : Use power analysis to minimize animal use.
  • Pain management : Administer analgesics for procedures causing discomfort.
  • Data transparency : Share raw data (e.g., LC-MS/MS files) in repositories like MetaboLights .

Q. What are the best practices for reporting this compound concentrations in publications?

  • Answer : Specify:
  • Units : Use molarity (µM/nM), not µg/mL.
  • Solvent : Note if dissolved in ethanol, DMSO, or buffer.
  • Bioavailability : Report recovery rates from biological matrices (e.g., plasma, tissue homogenates) .

Data Contradiction and Innovation

Q. How can conflicting findings about this compound's cytotoxicity be reconciled?

  • Answer : Differences often stem from cell type-specific redox buffering. Use paired experiments in primary vs. immortalized cells. Measure thioredoxin reductase activity and GSH/GSSG ratios to correlate cytotoxicity with cellular redox status. Single-cell RNA-seq can identify resistant subpopulations .

Q. What novel methodologies could advance this compound research?

  • Answer :
  • Spatial metabolomics : MALDI-TOF imaging to map this compound distribution in tissues.
  • CRISPR screens : Identify genetic modifiers of this compound sensitivity.
  • Microfluidics : Simulate shear stress in endothelial cells to study mechanotransduction effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.